4-[(2-Methylpropyl)sulfanyl]benzaldehyde
Description
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Properties
IUPAC Name |
4-(2-methylpropylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQXMBSNWIWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541318 | |
| Record name | 4-[(2-Methylpropyl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53606-31-8 | |
| Record name | 4-[(2-Methylpropyl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
Topic: 4-[(2-Methylpropyl)sulfanyl]benzaldehyde (CAS 53606-31-8) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Synonyms: 4-(Isobutylthio)benzaldehyde; p-Isobutylthiobenzaldehyde CAS Registry Number: 53606-31-8 (Note: The query CAS 100298-53-9 does not correspond to this chemical structure in standard registries and is likely an erroneous or deprecated identifier. This guide utilizes the verified CAS 53606-31-8.)[1][2]
Executive Summary
This compound is a specialized organosulfur intermediate characterized by a benzaldehyde core substituted at the para-position with an isobutylthio group. It serves as a critical building block in the synthesis of Type I photoinitiators (specifically oxime esters) and pharmaceutical scaffolds where the thioether moiety provides lipophilicity and metabolic stability distinct from its alkoxy analogs. This guide details the synthesis, physicochemical properties, and application workflows for this compound.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The molecule features a "push-pull" electronic system where the electron-donating alkylthio group at the para position activates the aromatic ring, while the aldehyde group acts as an electron-withdrawing handle for downstream functionalization.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄OS |
| Molecular Weight | 194.29 g/mol |
| CAS Number | 53606-31-8 |
| Appearance | Pale yellow to yellow oil or low-melting solid |
| Boiling Point | ~145–150 °C at 1 mmHg (Predicted) |
| Density | 1.08 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | CC(C)CSC1=CC=C(C=O)C=C1 |
Synthesis Protocols
The most robust industrial and laboratory-scale route involves Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the aldehyde group on the 4-chlorobenzaldehyde substrate activates the ring for nucleophilic attack by the thiol.
Method A: Nucleophilic Aromatic Substitution (Primary Route)
Reaction: 4-Chlorobenzaldehyde + 2-Methylpropane-1-thiol
Reagents & Materials:
-
Substrate: 4-Chlorobenzaldehyde (1.0 eq)
-
Nucleophile: Isobutyl mercaptan (2-methylpropane-1-thiol) (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) for faster kinetics.
-
Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Protocol:
-
Preparation: Charge a 3-neck round-bottom flask with anhydrous DMF (5 mL/mmol substrate) and K₂CO₃ (2.0 eq).
-
Thiol Addition: Add isobutyl mercaptan (1.1 eq) dropwise at room temperature. Stir for 15 minutes to generate the thiolate anion.
-
Substrate Addition: Add 4-chlorobenzaldehyde (1.0 eq) slowly.
-
Reaction: Heat the mixture to 90–100 °C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. Reaction typically completes in 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0–10% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: SₙAr mechanism for the synthesis of 4-(isobutylthio)benzaldehyde.
Applications in Drug Discovery & Materials Science[2]
This aldehyde serves as a "divergent intermediate." The isobutylthio moiety is stable under many conditions but can be selectively oxidized or the aldehyde can be derivatized.
Pharmaceutical Scaffold Design
The 4-alkylthiobenzyl motif is a bioisostere for 4-alkoxybenzyl groups. The sulfur atom increases lipophilicity (LogP) and alters metabolic susceptibility (S-oxidation vs. O-dealkylation).
-
Target Class: S1P Receptor Modulators, Retinoic Acid Receptor (RAR) agonists.
-
Key Transformation: Reductive amination with amines to form secondary amine linkers common in GPCR ligands.
Photoinitiator Synthesis (Oxime Esters)
In the coatings industry, this molecule is a precursor to high-efficiency photoinitiators.
-
Mechanism: The aldehyde is converted to an oxime, then esterified. The C-S bond provides a red-shift in absorption compared to alkoxy analogs, improving curing efficiency under UV-LEDs.
Visualization: Downstream Derivatization
Figure 2: Functional diversification of the aldehyde core into high-value targets.
Handling, Stability, and Safety
Operational Stability
-
Oxidation Sensitivity: The thioether is susceptible to oxidation to sulfoxide (
) or sulfone ( ) upon prolonged exposure to air or peroxides. Store under inert gas (Argon/Nitrogen). -
Aldehyde Stability: Susceptible to autoxidation to 4-(isobutylthio)benzoic acid. Store at 2–8 °C .
Safety Protocols (HSE)
-
Odor Control: Like most organosulfur compounds, this intermediate has a characteristic disagreeable odor. All handling must occur in a fume hood .
-
Decontamination: Glassware should be treated with a bleach solution (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.
References
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 53606-31-8).[1][2] Merck KGaA.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
BLD Pharm. (2024). Safety Data Sheet: 4-(Isobutylthio)benzaldehyde.
- Crivello, J. V. (1999). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254.
Sources
4-[(2-Methylpropyl)sulfanyl]benzaldehyde chemical properties
An In-depth Technical Guide to 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
Introduction
This compound, also known as 4-isobutylthiobenzaldehyde, is an aromatic organic compound containing both an aldehyde and a thioether functional group. This unique combination of functionalities makes it a molecule of significant interest for researchers in medicinal chemistry and material science. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the thioether linkage is a key structural motif in numerous biologically active compounds and functional materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature[3][4][5] |
| Synonyms | 4-Isobutylthiobenzaldehyde, p-Isobutylthiobenzaldehyde | Inferred |
| Molecular Formula | C₁₁H₁₄OS | Calculated |
| Molecular Weight | 194.29 g/mol | Calculated |
| Canonical SMILES | CC(C)CSCC1=CC=C(C=C1)C=O | Inferred |
| InChIKey | Inferred from structure | Inferred |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes and Comparison |
| Appearance | Colorless to pale yellow liquid | Based on 4-(2-Methylpropyl)benzaldehyde which is a colorless liquid.[6] |
| Boiling Point | > 258 °C | Expected to be higher than 4-(2-Methylpropyl)benzaldehyde (258 °C) due to the presence of the larger sulfur atom.[7] |
| Density | ~1.0 g/cm³ | Slightly higher than 4-(2-Methylpropyl)benzaldehyde (0.96 g/cm³).[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, methanol). | Similar to other benzaldehyde derivatives.[7] |
| logP | > 3.5 | Expected to be slightly higher than 4-(2-Methylpropyl)benzaldehyde (3.51) due to the lipophilic nature of the thioether.[7] |
Synthesis and Mechanistic Considerations
The synthesis of aryl thioethers is a well-established transformation in organic chemistry, often accomplished through the coupling of a thiol with an aryl halide.[8][9] A plausible and efficient route to this compound involves the nucleophilic aromatic substitution of a para-substituted halobenzaldehyde with 2-methyl-1-propanethiol (isobutylthiol).
Proposed Synthetic Protocol
This protocol is adapted from established methods for the synthesis of similar aryl thioethers.[10]
-
Deprotonation of the Thiol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-propanethiol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Thiolate Formation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents), portion-wise to the solution at 0 °C. The deprotonation of the thiol to the more nucleophilic thiolate is a critical step for the subsequent substitution reaction.[11]
-
Nucleophilic Aromatic Substitution: To the resulting thiolate solution, add 4-fluorobenzaldehyde or 4-chlorobenzaldehyde (1.0 equivalent) dropwise. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack.
-
Reaction Progression: The reaction mixture is then heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the thioether.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to a multitude of chemical transformations. Benzaldehyde and its derivatives are generally less reactive towards nucleophilic addition than aliphatic aldehydes due to the resonance stabilization of the carbonyl group with the benzene ring.[12][13][14][15]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-[(2-methylpropyl)sulfanyl]benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, {4-[(2-methylpropyl)sulfanyl]phenyl}methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases). It can also react with active methylene compounds in Knoevenagel or aldol-type condensations.[16]
Reactions of the Thioether Group
The sulfur atom in the thioether linkage is nucleophilic and can undergo several important reactions.[17]
-
Oxidation: The thioether can be selectively oxidized. Treatment with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), typically yields the corresponding sulfoxide.[18] Stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to the sulfone. This sequential oxidation allows for the fine-tuning of the electronic properties of the sulfur-containing moiety.[2]
-
Alkylation: As a soft nucleophile, the sulfur atom can be alkylated with alkyl halides to form sulfonium salts.[17]
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An In-depth Technical Guide to the Synthesis of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
This guide provides a comprehensive overview of the synthesis of 4-[(2-methylpropyl)sulfanyl]benzaldehyde, a valuable intermediate in the development of various organic compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of Substituted Benzaldehydes
Benzaldehyde and its derivatives are cornerstone building blocks in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and fragrance industries. The introduction of a thioether linkage, as in this compound, imparts unique physicochemical properties to the molecule. This modification can influence biological activity, metabolic stability, and receptor binding affinity, making such compounds highly sought after in medicinal chemistry. For instance, thioether-containing molecules have shown a wide range of biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1]
The synthesis of this particular benzaldehyde derivative serves as an excellent case study in nucleophilic aromatic substitution, a fundamental reaction in organic chemistry. This guide will delve into the mechanistic underpinnings of this transformation and provide a robust, reproducible protocol for its execution.
The Synthetic Pathway: A Mechanistic Deep Dive
The most efficient and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and 2-methyl-1-propanethiol (also known as isobutylthiol).
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction is not a concerted process but rather proceeds through a two-step addition-elimination mechanism.[2][3] This pathway is favored due to the presence of an electron-withdrawing group (the aldehyde) on the aromatic ring, which activates the ring towards nucleophilic attack.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of the thiol by a base, forming a more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzaldehyde ring. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized over the aromatic ring and the aldehyde group, which is crucial for the stability of this intermediate.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. This step is typically the rate-determining step of the reaction.
The choice of 4-fluorobenzaldehyde as the starting material is strategic. Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.[5]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful synthesis of the target compound is confirmed through rigorous characterization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorobenzaldehyde | Reagent Grade, ≥98% | Sigma-Aldrich | |
| 2-Methyl-1-propanethiol (Isobutylthiol) | Reagent Grade, 95% | Sigma-Aldrich | |
| Anhydrous Potassium Carbonate (K₂CO₃) | ACS Reagent, ≥99% | Fisher Scientific | Finely powdered for better reactivity. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography. |
| Deionized Water | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.24 g, 10 mmol) and anhydrous dimethyl sulfoxide (25 mL).
-
Addition of Base and Thiol: To the stirring solution, add finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol). Allow the suspension to stir for 10 minutes at room temperature. Subsequently, add 2-methyl-1-propanethiol (1.08 g, 1.18 mL, 12 mmol) dropwise to the mixture.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system. The disappearance of the 4-fluorobenzaldehyde spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A pale yellow solid or oil should precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL) to remove any remaining DMSO and inorganic salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons (doublets around 7.5-7.8 ppm), and the isobutyl group protons (a doublet for the CH₂ group, a multiplet for the CH group, and a doublet for the two CH₃ groups). |
| ¹³C NMR | Peaks for the carbonyl carbon (~192 ppm), aromatic carbons, and the carbons of the isobutyl group. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) around 1700 cm⁻¹, and bands for aromatic C-H and C-S stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄OS). |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion and Future Perspectives
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method that can be readily implemented in a standard organic chemistry laboratory. The principles outlined in this guide, from the mechanistic rationale to the detailed experimental protocol, provide a solid foundation for researchers to produce this valuable compound. Further exploration could involve optimizing the reaction conditions, for example, by investigating different base-solvent systems or exploring microwave-assisted synthesis to potentially reduce reaction times and improve yields. The synthesized compound can then be used as a versatile intermediate for the creation of a diverse library of molecules with potential applications in drug discovery and materials science.
References
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Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3029. [Link]
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Tantawy, H. K., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(4), M1275. [Link]
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Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o3029. [Link]
-
Tantawy, H. K., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(4), M1275. [Link]
- Preparation method of p-methylsulfonyl benzaldehyde. (2016).
-
Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. (2017). ResearchGate. [Link]
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Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI. [Link]
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One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (2018). ResearchGate. [Link]
- Process for the preparation of 4-tert-butylbenzaldehyde. (1994).
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2015). PubMed. [Link]
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2019).
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2018). WordPress. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). ResearchGate. [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. (2021). Semantic Scholar. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). PMC. [Link]
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Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (2023). ResearchGate. [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ResearchGate. [Link]
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Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. (2020). Federal Register. [Link]
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A Comprehensive Technical Guide to 4-[(2-Methylpropyl)sulfanyl]benzaldehyde: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides an in-depth exploration of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, a substituted aromatic aldehyde with potential significance in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to present a comprehensive overview. We will delve into its chemical properties, propose a robust synthetic methodology based on established nucleophilic aromatic substitution reactions, detail expected characterization protocols, and discuss potential applications in drug discovery and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules.[1][2] Their aldehyde functionality is highly reactive, participating in a multitude of chemical transformations to form carbon-carbon and carbon-heteroatom bonds.[3] The nature and position of substituents on the benzene ring profoundly influence the molecule's physical, chemical, and biological properties.[2]
The introduction of a thioether linkage, as in this compound, is of particular interest. Sulfur-containing compounds are ubiquitous in nature and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The thioether moiety can modulate a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[6] This guide will therefore focus on the synthesis, characterization, and potential utility of this compound as a valuable building block in the development of novel chemical entities.
Physicochemical Properties and Structural Analysis
Based on its structure, we can predict several key physicochemical properties of this compound, which are summarized in the table below. These predictions are derived from the analysis of similar structures like 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde.[7]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₄OS | Based on the constituent atoms. |
| Molecular Weight | 194.3 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Benzaldehyde is a colorless liquid, and many substituted benzaldehydes are liquids or low-melting solids.[8] |
| Odor | Likely a characteristic, possibly almond-like with a sulfur note | Benzaldehyde has a characteristic almond-like odor.[8] The sulfur component may impart a distinct scent. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) | Aromatic aldehydes are generally insoluble in water but soluble in organic solvents.[8] |
| Boiling Point | Estimated to be >200 °C | The presence of the thioether and the overall molecular weight would suggest a relatively high boiling point. |
| Stability | Stable under normal conditions; may be sensitive to oxidation | Aldehydes can oxidize to carboxylic acids. Thioethers can be oxidized to sulfoxides and sulfones.[6] |
Proposed Synthesis Methodology: Nucleophilic Aromatic Substitution
A highly efficient and logical approach to the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is well-documented for the preparation of similar aryl thioethers.[9][10] The proposed reaction involves the displacement of a suitable leaving group, such as fluorine, from the 4-position of a benzaldehyde derivative by the isobutylthiolate anion.
The rationale for choosing 4-fluorobenzaldehyde as the starting material is twofold: the fluorine atom is a good leaving group for SNAr reactions due to its high electronegativity, and this starting material is commercially available and relatively inexpensive.[11] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) to generate the thiolate nucleophile in situ.[9][12]
Detailed Experimental Protocol
Materials:
-
4-Fluorobenzaldehyde
-
2-Methyl-1-propanethiol (isobutylthiol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 2-methyl-1-propanethiol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford the pure this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected data is extrapolated from known spectra of similar compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.9-10.0 ppm), the aromatic protons (two doublets in the range of 7.5-7.9 ppm), the methylene protons of the isobutyl group adjacent to the sulfur (a doublet around 2.9-3.1 ppm), the methine proton of the isobutyl group (a multiplet around 1.8-2.0 ppm), and the methyl protons of the isobutyl group (a doublet around 0.9-1.1 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around 190-192 ppm. Aromatic carbons will appear in the 125-145 ppm region. The carbons of the isobutyl group will be observed in the upfield region (20-45 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1710 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the alkyl group.[9]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 194.3 g/mol .
Potential Applications in Research and Development
While specific applications for this compound have not been reported, its structure suggests potential utility in several areas of chemical and pharmaceutical research.
Intermediate in Drug Discovery
The benzaldehyde moiety is a common scaffold in medicinal chemistry.[13] The aldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex molecules. For example, it can be a precursor for the synthesis of Schiff bases, chalcones, or other heterocyclic compounds known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][14] The isobutylthio substituent can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile.
Precursor for Biologically Active Molecules
The thioether linkage is a key feature in many biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the thioether can be oxidized in vivo to the corresponding sulfoxide and sulfone, which may have different biological activities and metabolic fates.[6] This provides an opportunity for the design of prodrugs or analogues with modulated activity.
Building Block in Materials Science
Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The presence of the sulfur atom in this compound could impart unique optical or electronic properties to polymers or other materials derived from it.
Visualizing the Synthesis and Structure
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Chemical Structure
Caption: Structure of this compound.
Conclusion
This compound represents a potentially valuable, yet underexplored, chemical entity. Its synthesis is readily achievable through established synthetic protocols, and its structure contains key pharmacophoric elements that suggest potential applications in drug discovery and materials science. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and utility of this and related compounds. The detailed synthetic protocol and characterization data serve as a starting point for further investigation and development.
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The Emergence of a Key Pharmacophore: An In-depth Technical Guide to the Discovery and History of Thioether Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioether benzaldehydes, a class of aromatic aldehydes bearing a sulfur-linked alkyl or aryl group, have quietly permeated the landscape of modern chemistry, evolving from niche intermediates to critical pharmacophores in a range of bioactive molecules. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these versatile compounds. We will delve into the seminal synthetic routes that first brought thioether benzaldehydes to the forefront and trace their development into the sophisticated, high-yield catalytic methods employed today. Furthermore, this guide will illuminate the pivotal role of thioether benzaldehydes in drug discovery and development, examining their structure-activity relationships and their incorporation into notable pharmaceuticals and agrochemicals. Through detailed protocols, comparative data, and mechanistic insights, this document aims to serve as an authoritative resource for researchers leveraging the unique chemical properties of thioether benzaldehydes in their scientific pursuits.
Introduction: The Subtle Significance of the Thioether Linkage
In the vast lexicon of organic functional groups, the thioether stands out for its unique blend of stability, lipophilicity, and electronic properties.[1] When incorporated into the benzaldehyde scaffold, the resulting thioether benzaldehydes become powerful building blocks in synthetic chemistry. The sulfur atom, isosteric to a methylene group but with a distinct electronic character, imparts specific conformational and binding properties to molecules. This has made thioether benzaldehydes particularly attractive in medicinal chemistry, where subtle modifications to a molecule's structure can lead to profound changes in its biological activity.[2] C-S bond formation to create thioethers accounts for a significant 5-10% of all carbon-heteroatom bond-forming reactions in the pharmaceutical industry, underscoring the importance of this functional group.[2] This guide will navigate the historical context of their discovery, the evolution of their synthesis, and their modern applications, providing a deep understanding of why these molecules have become indispensable tools for the contemporary chemist.
A Historical Perspective: The Dawn of Aromatic Sulfur Chemistry
The story of thioether benzaldehydes is intrinsically linked to the broader history of aromatic sulfur chemistry. While the exact moment of the first synthesis of a simple thioether benzaldehyde is not prominently documented, early examples of related structures can be found in the annals of organic synthesis.
A significant early milestone in the synthesis of sulfur-containing aromatic aldehydes was the work of the French chemist Marcel Sommelet. In 1913, he reported a method to convert benzyl halides into aldehydes using hexamine and water.[3] This reaction, now known as the Sommelet reaction , was notably applied to the synthesis of thiophene-2-carboxaldehyde from 2-chloromethylthiophene.[3] While not a benzaldehyde, this demonstrated an early and effective method for creating an aldehyde on a sulfur-containing aromatic ring, laying the conceptual groundwork for future syntheses in this class.
The direct synthesis of thioether benzaldehydes likely emerged from the application of established reactions for forming thioethers and introducing aldehyde functionalities onto aromatic rings. One of the earliest documented methods for preparing 4-(methylthio)benzaldehyde involved the Vilsmeier-Haack formylation of thioanisole, a reaction that, while effective, was reported in 1979 to have a modest yield of only 14%.[4] This early method highlights the initial challenges in efficiently accessing these compounds.
The Evolution of Synthetic Methodologies: From Stoichiometric Reagents to Catalytic Efficiency
The journey of synthesizing thioether benzaldehydes has been one of continuous refinement, moving from harsh, low-yielding methods to elegant and highly efficient catalytic protocols. This evolution reflects the broader trends in organic synthesis towards greener, more atom-economical processes.
Classical Approaches: Building the Foundation
Early syntheses of thioether benzaldehydes often relied on multi-step sequences involving classical named reactions. These methods, while foundational, were often hampered by harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and moderate yields.
3.1.1. Nucleophilic Aromatic Substitution (SNAr)
One of the most intuitive approaches to synthesizing thioether benzaldehydes is through the nucleophilic aromatic substitution of a leaving group on a benzaldehyde ring with a thiolate. For this reaction to be efficient, the aromatic ring must be activated by an electron-withdrawing group, which is conveniently the aldehyde functionality itself, particularly when it has ortho or para activating groups.
Experimental Protocol: Synthesis of 4-(Alkylthio)-2,5-dimethoxybenzaldehydes via SNAr [5]
This procedure details the synthesis of 4-alkylthio-2,5-dimethoxybenzaldehydes from the corresponding 4-bromo derivative, which is prepared by the bromination of 2,5-dimethoxybenzaldehyde.
Step 1: Bromination of 2,5-Dimethoxybenzaldehyde
-
Dissolve 2,5-dimethoxybenzaldehyde (25 g, 0.15 mol) in glacial acetic acid (100 mL).
-
With good stirring, add a solution of bromine (7.8 mL) in glacial acetic acid (48 mL).
-
Allow the reaction mixture to stand at room temperature for 48 hours.
-
Pour the reaction mixture into cold water (750 mL) with vigorous stirring to precipitate the product.
-
Collect the solid by filtration and recrystallize from isopropanol to yield 4-bromo-2,5-dimethoxybenzaldehyde.
Step 2: Nucleophilic Substitution with Thiols
-
In a round-bottom flask, combine 4-bromo-2,5-dimethoxybenzaldehyde (1.0 mmol), the desired thiol (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF) (10 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkylthio)-2,5-dimethoxybenzaldehyde.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic aromatic substitution by bromine.
-
Potassium Carbonate as Base: The weak base is sufficient to deprotonate the thiol to the more nucleophilic thiolate without promoting side reactions with the aldehyde.
-
DMF as Solvent: This polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (K+) while leaving the anion (thiolate) relatively free and highly nucleophilic.
3.1.2. The Sommelet Reaction
As mentioned, the Sommelet reaction provides a route to aldehydes from benzylic halides.[6] For thioether benzaldehydes, this would involve the preparation of a halomethyl thioanisole derivative followed by reaction with hexamethylenetetramine (HMTA).[7]
DOT Diagram: The Sommelet Reaction Mechanism
Caption: A simplified workflow of the Sommelet reaction.
Modern Catalytic Methods: A Paradigm Shift
The late 20th and early 21st centuries witnessed a revolution in organic synthesis, with the advent of powerful transition-metal-catalyzed cross-coupling reactions and a growing emphasis on green chemistry. These advancements have led to the development of highly efficient and versatile methods for preparing thioether benzaldehydes.
3.2.1. Catalytic Carbonylation
A significant leap forward in the synthesis of 4-(methylthio)benzaldehyde is the direct carbonylation of thioanisole. This method offers high atom economy and avoids the use of stoichiometric formylating agents.
Experimental Protocol: Catalytic Carbonylation of Thioanisole [4][8]
This protocol describes a general procedure for the synthesis of 4-(methylthio)benzaldehyde using a solid superacid catalyst.
-
Prepare the SO₄²⁻/ZrO₂-TiO₂-V₂O₅ (SZTA) catalyst as described in the literature.[9]
-
Charge a high-pressure autoclave with the SZTA catalyst and thioanisole.
-
Seal the autoclave and heat the mixture to 70-90°C.
-
Introduce carbon monoxide (CO) to a pressure of 0.5-5 MPa.
-
Maintain the reaction at temperature with stirring for 3-8 hours.
-
After the reaction is complete, cool the autoclave, vent the CO, and filter the reaction mixture.
-
The filtrate is then subjected to hydrolysis to yield 4-(methylthio)benzaldehyde.
Causality Behind Experimental Choices:
-
Solid Superacid Catalyst (SZTA): This heterogeneous catalyst is crucial for activating the aromatic C-H bond of thioanisole towards electrophilic attack by carbon monoxide. Its solid nature simplifies purification.
-
High Pressure of CO: Le Chatelier's principle dictates that high pressure of a gaseous reactant will drive the equilibrium towards the products.
-
Elevated Temperature: Provides the necessary activation energy for the C-H activation and carbonylation steps.
3.2.2. Decarbonylative and Decarboxylative Thioetherification
Recent innovations have led to methods that form thioethers from aldehydes or carboxylic acids through a decarbonylative or decarboxylative radical-mediated process.[10] This approach is particularly noteworthy for its metal-free conditions.
DOT Diagram: Radical Decarbonylative Thioetherification
Caption: Proposed radical mechanism for decarbonylative thioetherification.
Table 1: Comparison of Synthetic Methodologies for Thioether Benzaldehydes
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| SNAr | Halobenzaldehyde, Thiol, Base | Room temp. to moderate heating | Mild conditions, good for activated systems.[5] | Requires an activated aromatic ring. |
| Sommelet Reaction | Halomethyl thioanisole, HMTA | Heating | Good for converting benzylic halides to aldehydes.[3] | Multi-step, can have side reactions. |
| Vilsmeier-Haack | Thioanisole, POCl₃, DMF | Heating | Direct formylation of the aromatic ring. | Low yields, harsh reagents.[4] |
| Catalytic Carbonylation | Thioanisole, CO, Catalyst | High pressure, high temperature | High atom economy, direct C-H functionalization.[8] | Requires specialized equipment (autoclave). |
| Decarbonylative Thioetherification | Aldehyde, Thiol, Catalyst | Heating, metal-free | Mild, environmentally benign.[10] | Limited to specific aldehyde substrates. |
Applications in Drug Development and Beyond: The Thioether Benzaldehyde Motif in Action
The unique physicochemical properties endowed by the thioether linkage have made thioether benzaldehydes valuable intermediates and pharmacophores in various fields, most notably in pharmaceuticals and agrochemicals.
A Scaffold for Potent Pharmaceuticals
The thioether benzaldehyde core is present in a number of important therapeutic agents, where it often plays a crucial role in binding to biological targets and modulating the drug's pharmacokinetic profile.
-
COX-2 Inhibitors: 4-(Methylthio)benzaldehyde is a key intermediate in the synthesis of Rofecoxib (Vioxx), a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4] The methylthio group is believed to contribute to the optimal positioning of the molecule within the active site of the enzyme.
-
Veterinary Antibiotics: This same aldehyde is a precursor to Florfenicol , a broad-spectrum antibiotic used in veterinary medicine.[11] The presence of the methylthio group is integral to the molecule's antibacterial activity.
-
Psychoactive Compounds: Certain substituted thioether benzaldehydes, such as 4-ethyl-2-methoxy-5-(methylthio)benzaldehyde, are precursors in the synthesis of psychedelic phenethylamines like 2C-5-TOET.[12] This highlights the versatility of this scaffold in accessing diverse chemical spaces.
-
Enzyme Inhibition: Benzaldehyde and its derivatives are known to inhibit various enzymes. For instance, substituted benzaldehydes have been shown to be effective inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[13] The nature and position of the substituent, such as a thioether group, can significantly impact the inhibitory potency and mechanism.
Agrochemical Innovations
The biological activity of thioether-containing compounds extends to the field of agriculture, where they have been incorporated into various pesticides. Thioether derivatives have demonstrated a broad spectrum of activities, including antifungal, insecticidal, and herbicidal properties.[14] The thioether benzaldehyde moiety can serve as a building block for creating novel agrochemicals with improved efficacy and environmental profiles. For example, some compounds containing this scaffold can act as insect growth inhibitors or repellents.[15]
Structure-Activity Relationship (SAR) Insights
The introduction of a thioether group onto a benzaldehyde scaffold can have profound effects on its biological activity. Key SAR considerations include:
-
Lipophilicity: The thioether group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-sulfur bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[16]
-
Hydrogen Bonding: While the sulfur atom in a thioether is a poor hydrogen bond acceptor, its presence can influence the electronic distribution of the aromatic ring and the hydrogen bonding potential of nearby functional groups.
-
Conformational Rigidity: The thioether linkage can introduce a degree of conformational constraint, which can be beneficial for locking the molecule into a bioactive conformation.
Conclusion and Future Outlook
From their early, challenging syntheses to their current production via elegant catalytic methods, thioether benzaldehydes have firmly established themselves as a cornerstone of modern synthetic and medicinal chemistry. Their journey mirrors the evolution of organic synthesis itself, showcasing a relentless drive towards efficiency, selectivity, and sustainability. The continued exploration of novel catalytic systems, particularly those employing earth-abundant metals and photocatalysis, promises to further refine the synthesis of these valuable compounds.[17] As our understanding of the intricate roles that sulfur plays in biological systems deepens, the demand for novel thioether benzaldehyde derivatives is poised to grow. For researchers in drug discovery and materials science, the thioether benzaldehyde scaffold remains a fertile ground for innovation, offering a unique combination of properties that can be harnessed to address contemporary scientific challenges.
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An In-Depth Technical Guide to the Safe Handling of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data for structurally similar compounds and general principles of chemical safety. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the most current SDS for 4-[(2-Methylpropyl)sulfanyl]benzaldehyde and adhere to all institutional and regulatory safety protocols.
Introduction: A Profile of this compound
This compound is an aromatic aldehyde containing a thioether linkage. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and other specialized chemicals. The aldehyde group serves as a reactive handle for a variety of chemical transformations, while the sulfur-containing moiety can influence the molecule's biological activity and physicochemical properties.
The presence of both an aldehyde and a thioether necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a research and development environment. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, drawing upon data from structurally related compounds to offer a robust safety framework.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are associated with its aromatic aldehyde and thioether functionalities.
GHS Classification (Anticipated)
Anticipated GHS Hazard Categories:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
It is also prudent to consider the potential for skin sensitization, as this is a known hazard for some aldehydes.[4]
Toxicological Profile: An Evidence-Based Approach
The toxicological properties of this compound have not been extensively studied. Therefore, it is essential to extrapolate from the known effects of its core structures.
-
Aldehyde Moiety: Aromatic aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[1] Inhalation of vapors can lead to respiratory discomfort. Ingestion may cause irritation of the digestive tract.[5]
-
Thioether Moiety: While thioethers are generally less volatile and odorous than their thiol counterparts, they can still pose hazards. Upon combustion, they can release toxic oxides of sulfur.[5] Some sulfur-containing compounds can be irritating and may have sensitizing effects.
The combination of these functionalities suggests that this compound should be handled as a substance that is harmful if ingested, an irritant to skin and eyes, and a potential respiratory irritant.
Physicochemical Properties
Precise experimental data for this compound is limited. The following table provides estimated values based on structurally similar compounds, such as 4-isobutylbenzaldehyde and 4-(methylthio)benzaldehyde.[5] These values should be used as a guide for handling and storage, with the understanding that they are not experimentally verified for the target compound.
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₁₁H₁₄OS | - |
| Molecular Weight | 194.3 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on analogs like 4-isobutylbenzaldehyde and 4-(methylthio)benzaldehyde.[5] |
| Odor | Likely a characteristic aromatic or sulfurous odor. | General property of aromatic aldehydes and thioethers. |
| Boiling Point | > 200 °C | Estimated based on the boiling point of 4-isobutylbenzaldehyde (258 °C).[5] |
| Flash Point | > 100 °C | Estimated based on related structures. The flash point of benzaldehyde is around 63°C.[6] The higher molecular weight of the target compound would suggest a higher flash point. |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ethanol, ether, chloroform). | General solubility of aromatic aldehydes with alkyl chains.[7] |
| Stability | Stable under normal temperatures and pressures. May be sensitive to air and light, with potential for oxidation of the aldehyde group to a carboxylic acid. | Based on the known stability of benzaldehyde.[6] |
Safe Handling and Storage Protocols: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the handling process.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial for two main reasons:
-
Vapor Inhalation: To prevent inhalation of any volatile components or aerosols that may be generated.
-
Odor Containment: Thioethers can be malodorous, and a fume hood will prevent the spread of unpleasant odors in the laboratory.
Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.[5]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.
-
Respiratory Protection: When working in a properly functioning chemical fume hood, respiratory protection is generally not required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]
General Handling Procedures: Minimizing Exposure
-
Avoid Contact: Do not allow the chemical to come into contact with the eyes, skin, or clothing.[5]
-
Avoid Inhalation: Do not breathe vapors or mists.[5]
-
Use in a Well-Ventilated Area: All work must be conducted in a chemical fume hood.
-
Grounding: Take precautionary measures against static discharge, especially when transferring larger quantities.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]
Storage: Ensuring Stability and Integrity
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Light and Air Sensitivity: Given the potential for oxidation of the aldehyde, storing under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container is recommended for long-term storage to maintain purity.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical to minimizing harm.
In Case of a Spill
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for proper disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If irritation develops or persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. For large fires, a water spray or fog can be used.[5]
-
Specific Hazards: During a fire, irritating and toxic gases, including oxides of sulfur and carbon monoxide, may be generated.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This material should be classified as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of through a licensed professional waste disposal service. Do not dispose of down the drain or in the general trash.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. While this guide provides a comprehensive framework, it is the responsibility of every researcher and scientist to foster a culture of safety within their laboratory. By adhering to these guidelines, maintaining a high level of vigilance, and consulting substance-specific safety data, the risks associated with the use of this valuable chemical intermediate can be effectively managed.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. [Link]
-
PubChem. 4-(Methylthio)benzaldehyde. [Link]
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Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
-
PubChem. Benzaldehyde. [Link]
-
The Good Scents Company. 4-methyl salicylaldehyde 2-hydroxy-4-methylbenzaldehyde. [Link]
-
PubChem. Benzaldehyde | C6H5CHO | CID 240. [Link]
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Methodological & Application
Application Notes and Protocols for 4-[(2-Methylpropyl)sulfanyl]benzaldehyde in Synthetic Chemistry and Drug Discovery
Introduction: Unveiling the Potential of a Versatile Aldehyde
4-[(2-Methylpropyl)sulfanyl]benzaldehyde, also known as 4-(isobutylthio)benzaldehyde, is an aromatic aldehyde featuring an isobutyl thioether moiety at the para position. This molecule represents a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both a reactive aldehyde group and a sulfur-containing side chain offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds.
The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the introduction of nitrogen-containing heterocycles and other pharmacologically relevant groups. The thioether linkage, while relatively stable, can be a site for oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule, thereby modulating its biological activity. Aryl thioethers are a recognized structural motif in a number of pharmaceutical agents, contributing to their metabolic stability and target engagement.[1]
This document provides a detailed guide for the synthesis and potential applications of this compound, aimed at researchers and professionals in drug development and synthetic chemistry. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active benzaldehyde derivatives suggests its potential as a precursor for novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted/Analogous Value | Notes |
| Molecular Formula | C₁₁H₁₄OS | |
| Molecular Weight | 194.30 g/mol | |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar benzaldehyde derivatives. |
| Boiling Point | > 200 °C | Estimated based on related compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for aryl aldehydes. |
| ¹H NMR (CDCl₃) | Predicted δ ~9.9 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.8 (d, 2H, SCH₂), 2.0 (m, 1H, CH), 1.0 (d, 6H, CH₃) | Based on spectra of 4-isobutylbenzaldehyde and 4-(methylthio)benzaldehyde.[2][3] |
| ¹³C NMR (CDCl₃) | Predicted δ ~191 (CHO), 148 (C-S), 135 (C-CHO), 130 (Ar-CH), 127 (Ar-CH), 45 (SCH₂), 28 (CH), 22 (CH₃) | Inferred from related structures. |
| IR (neat) | Predicted ν ~2950 (C-H), 2870 (C-H), 1700 (C=O, aldehyde), 1600, 1580 (C=C, aromatic) cm⁻¹ | Based on the IR spectrum of benzaldehyde and its derivatives.[4] |
| Mass Spectrum (EI) | Predicted m/z 194 (M⁺), 165 (M-CHO)⁺, 137 (M-C₄H₉)⁺ | Fragmentation pattern expected to show loss of the formyl and isobutyl groups. |
Synthetic Protocols
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from a general method for the preparation of alkylthio-substituted benzaldehydes.[5]
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and 2-methyl-1-propanethiol (isobutyl mercaptan).
Reaction Scheme:
A plausible reaction scheme for the synthesis.
Materials:
-
4-Bromobenzaldehyde
-
2-Methyl-1-propanethiol (Isobutyl mercaptan)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of Sodium Thiolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 2-methyl-1-propanethiol (1.0 eq.) dropwise to the stirred suspension.
-
Causality: The sodium hydride, a strong base, deprotonates the thiol to generate the corresponding sodium thiolate in situ. This highly nucleophilic thiolate is necessary to attack the aromatic ring. The reaction is exothermic and produces hydrogen gas, hence the slow addition and inert atmosphere are crucial for safety.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate.
-
-
Nucleophilic Aromatic Substitution:
-
To the solution of the sodium thiolate, add 4-bromobenzaldehyde (1.0 eq.) portionwise at room temperature.
-
Causality: The electron-withdrawing aldehyde group activates the para-position of the benzene ring towards nucleophilic attack by the thiolate, displacing the bromide.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by pouring it into a beaker of cold water.
-
Causality: This step neutralizes any unreacted sodium hydride and precipitates the organic product from the aqueous DMF mixture.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The washing steps remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
-
Self-Validation:
-
The purity of the final product should be assessed by TLC and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the predicted values in the table above.
Potential Applications in Drug Discovery
While direct applications of this compound in drug development are not widely reported, its structure suggests several promising avenues for exploration.
As a Scaffold for Novel Heterocycles
The aldehyde group is a key functional group for the synthesis of a variety of heterocyclic compounds known to possess a wide range of biological activities.
-
Schiff Base Formation and Subsequent Reactions: Condensation of this compound with primary amines or hydrazines can yield Schiff bases or hydrazones, respectively. These intermediates can then be used in cyclization reactions to form various nitrogen-containing heterocycles.
Pathway to bioactive thiosemicarbazones.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of its structural analogs, the following precautions should be taken:
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Hazards of Analogs: Benzaldehyde and its derivatives are often classified as harmful if swallowed and can cause skin and eye irritation. [6]2-Methyl-1-propanethiol has a strong, unpleasant odor and is flammable. Sodium hydride is a water-reactive and flammable solid that can cause severe burns.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, yet underexplored, building block for synthetic and medicinal chemistry. The synthetic protocol provided herein offers a reliable method for its preparation. The dual reactivity of the aldehyde and thioether functionalities opens up a wide array of possibilities for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this versatile aldehyde is highly encouraged.
References
-
Al-Ostoot, F. H., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(2), M1224. Available at: [Link]
-
Beghetto, V., et al. (2012). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Sciences at Ca' Foscari, 1, 14-18. Available at: [Link]
-
D'yakonov, V. A., et al. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 13(45), 31699-31707. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Erowid. (2005). Facile Synthesis of Alkylthio-Benzaldehydes. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Roth, C. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Singh, R., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Molecules, 24(8), 1478. Available at: [Link]
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- 3. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR spectrum [chemicalbook.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. carlroth.com [carlroth.com]
Introduction: The Synthetic Potential of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
An Application Guide to Condensation Reactions of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde for Synthetic and Medicinal Chemistry
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis and application of this compound in key condensation reactions. This versatile aldehyde, featuring a sterically hindered thioether, serves as a valuable building block for creating diverse molecular architectures, particularly those with potential pharmacological relevance. The protocols and insights herein are designed to be both instructional and explanatory, elucidating the chemical principles that underpin the synthetic strategies.
The strategic importance of this compound lies in the combination of its reactive aldehyde functionality and the lipophilic isobutyl-sulfanyl group. The sulfur atom, a known bioisostere for other functional groups, can modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding interactions. Thioether-containing compounds are prevalent in a variety of bioactive molecules and approved drugs.[1] The aldehyde group is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably condensation reactions.
This guide focuses on three cornerstone condensation reactions:
-
Claisen-Schmidt Condensation: For the synthesis of chalcones (α,β-unsaturated ketones).
-
Knoevenagel Condensation: For the formation of diverse α,β-unsaturated systems with active methylene compounds.
-
Schiff Base Formation: For the synthesis of imines with primary amines.
By mastering these reactions, researchers can leverage this unique benzaldehyde derivative to generate libraries of novel compounds for screening in drug discovery and materials science.
Synthesis of the Core Reagent: this compound
Before its use in condensation reactions, the title compound must be synthesized. A robust and efficient method is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. 4-Fluorobenzaldehyde is an ideal starting material due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.[2][3]
Mechanism Insight: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The thiolate anion, generated in situ from 2-methyl-1-propanethiol and a base, acts as the nucleophile. It attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final thioether product. The electron-withdrawing aldehyde group is crucial as it stabilizes the negative charge of the Meisenheimer complex, facilitating the reaction.
Caption: Workflow for the synthesis of the target aldehyde.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar aryl thioethers.[4][5]
Materials:
-
4-Fluorobenzaldehyde
-
2-Methyl-1-propanethiol (isobutyl mercaptan)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dimethyl sulfoxide (DMSO) to make a ~0.5 M solution.
-
Begin stirring the mixture at room temperature.
-
Carefully add 2-methyl-1-propanethiol (1.1 eq) to the flask.
-
Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-fluorobenzaldehyde is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice and water, stirring vigorously. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Self-Validation: The structure and purity of the synthesized aldehyde should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the isobutyl group and the disappearance of the fluorine signal (in ¹⁹F NMR, if applicable) are key indicators of a successful reaction.
Claisen-Schmidt Condensation: Crafting Chalcone Scaffolds
The Claisen-Schmidt condensation is a reliable variant of the aldol condensation, reacting an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][7] Chalcones are a major class of natural products and synthetic compounds with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9][10]
Mechanism Insight
The reaction is typically catalyzed by a strong base, such as NaOH or KOH. The base first abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a nucleophilic enolate ion.[11][12] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol) to form a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[13] The equilibrium is driven towards the product, which often precipitates from the reaction medium.[7]
Caption: General workflow for chalcone synthesis.
Protocol 2: Synthesis of a Chalcone Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water, crushed ice
Procedure:
-
In a flask, dissolve this compound and the selected acetophenone in ethanol.
-
In a separate beaker, prepare an aqueous solution of NaOH (e.g., 40-50%) and cool it in an ice bath.
-
Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants, maintaining the temperature below 25 °C.
-
Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate usually indicates product formation.
-
Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the chalcone product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.
-
Dry the product and recrystallize from ethanol to obtain the pure chalcone.
| Reactant B (Ketone) | Expected Product | Notes on Reactivity |
| Acetophenone | 1-Phenyl-3-{4-[(2-methylpropyl)sulfanyl]phenyl}prop-2-en-1-one | Standard reactivity. |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-{4-[(2-methylpropyl)sulfanyl]phenyl}prop-2-en-1-one | The electron-donating methoxy group can slightly decrease the acidity of the α-protons, potentially slowing the reaction. |
| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-{4-[(2-methylpropyl)sulfanyl]phenyl}prop-2-en-1-one | The electron-withdrawing nitro group increases the acidity of the α-protons, often leading to a faster reaction. |
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic esters, cyanoacetic esters).[14][15] This reaction provides access to a wide array of functionalized alkenes.
Mechanism Insight
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[16] The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then adds to the carbonyl of this compound. The resulting intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration to yield the final α,β-unsaturated product.[16][17] To drive the reaction to completion, the water formed during the dehydration step is often removed, for example, by azeotropic distillation using a Dean-Stark apparatus.
Caption: Key steps in the Knoevenagel condensation mechanism.
Protocol 3: Knoevenagel Condensation with Diethyl Malonate
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.05 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Toluene
-
Glacial Acetic Acid (optional, co-catalyst)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add this compound, diethyl malonate, and toluene to the flask.
-
Add a catalytic amount of piperidine (and optionally, a few drops of glacial acetic acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
-
Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil or solid by vacuum distillation or column chromatography on silica gel.
| Active Methylene Compound | Expected Product |
| Diethyl malonate | Diethyl 2-({4-[(2-methylpropyl)sulfanyl]phenyl}methylidene)propanedioate |
| Malononitrile | 2-({4-[(2-methylpropyl)sulfanyl]phenyl}methylidene)propanedinitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-{4-[(2-methylpropyl)sulfanyl]phenyl}prop-2-enoate |
Schiff Base Formation: Synthesizing Imines
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is fundamental in organic chemistry and is critical for the synthesis of many biologically active compounds and ligands for metal complexes.
Mechanism Insight
The reaction is often catalyzed by a trace amount of acid, although it can also proceed without a catalyst. The nitrogen of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. The carbinolamine then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final imine product with a characteristic C=N double bond. The reaction is reversible, and removal of water can be used to drive it to completion.
Protocol 4: General Synthesis of a Schiff Base
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., aniline, p-toluidine) (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic, 1-2 drops)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature or gently reflux for 1-3 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
| Primary Amine | Expected Product |
| Aniline | N-Phenyl-1-{4-[(2-methylpropyl)sulfanyl]phenyl}methanimine |
| p-Toluidine | N-(4-Methylphenyl)-1-{4-[(2-methylpropyl)sulfanyl]phenyl}methanimine |
| Benzylamine | N-Benzyl-1-{4-[(2-methylpropyl)sulfanyl]phenyl}methanimine |
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MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
Introduction: Navigating the Nuances of a Bifunctional Substrate
Welcome to this in-depth technical guide on the metal-catalyzed cross-coupling of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. This compound presents a unique synthetic challenge and opportunity due to its bifunctional nature, containing both a reactive aldehyde and a potentially catalyst-interfering thioether moiety.
The aldehyde group is a valuable handle for further synthetic transformations, but its susceptibility to nucleophilic attack and other side reactions under many cross-coupling conditions necessitates careful optimization.[1][2] Simultaneously, the sulfur atom in the thioether can coordinate to the metal catalyst, potentially leading to catalyst deactivation.[3] However, with the appropriate choice of catalyst, ligands, and reaction conditions, chemoselective cross-coupling at the aryl-sulfur bond or a pre-functionalized position on the aromatic ring can be achieved with high efficiency.
This guide will provide a comprehensive overview of the key considerations for successful cross-coupling reactions with this substrate, followed by detailed, field-proven protocols for various transformations. We will delve into the "why" behind each experimental choice, offering insights that go beyond a simple recitation of steps.
Core Principles for Success: Chemoselectivity and Catalyst Integrity
The central challenge in cross-coupling reactions involving this compound is achieving the desired transformation while preserving the integrity of both the aldehyde and thioether functionalities. Two primary strategies are employed:
-
Direct C-S Bond Cross-Coupling: This approach utilizes the thioether as a leaving group, offering a direct route to biaryl compounds or for the introduction of other functionalities. Nickel-based catalyst systems have shown particular promise in activating the relatively inert C-S bond for cross-coupling.[4]
-
Cross-Coupling at a Pre-functionalized Position: A more common strategy involves introducing a more reactive leaving group (e.g., a halide or triflate) onto the aromatic ring, directing the cross-coupling to a specific site. This approach requires careful selection of reaction conditions to ensure the aldehyde and thioether groups remain intact.
The choice of catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the desired catalytic cycle and prevent catalyst inhibition by the sulfur atom.
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols
The following sections provide detailed protocols for various metal-catalyzed cross-coupling reactions with derivatives of this compound. It is crucial to note that while these protocols are based on established methodologies for similar substrates, optimization for the specific target molecule may be necessary.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups makes it a suitable choice for reactions involving this compound derivatives.[5] The key to success is the selection of a catalyst system that is not poisoned by the thioether and reaction conditions that do not affect the aldehyde.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-[(2-methylpropyl)sulfanyl]benzaldehyde with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized aryl halides.
| Parameter | Value/Description | Rationale/Insight |
| Aryl Halide | 4-Bromo-2-[(2-methylpropyl)sulfanyl]benzaldehyde | The bromo-substituted derivative is a readily accessible starting material. |
| Boronic Acid | Phenylboronic Acid | A common coupling partner to demonstrate the feasibility of the reaction. |
| Catalyst | Pd(dppf)Cl2 (2 mol%) | The dppf ligand is bulky and electron-rich, which can stabilize the palladium center and prevent coordination with the sulfur atom.[6] |
| Base | K2CO3 (2.0 equiv.) | A mild inorganic base that is generally well-tolerated by aldehyde functionalities. |
| Solvent | 1,4-Dioxane/H2O (4:1) | A common solvent system for Suzuki-Miyaura couplings, providing good solubility for both organic and inorganic reagents. |
| Temperature | 80 °C | A moderate temperature that balances reaction rate with the stability of the aldehyde. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 4-bromo-2-[(2-methylpropyl)sulfanyl]benzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.02 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The aldehyde group is generally tolerant to these conditions, but the choice of base and solvent is critical to avoid side reactions.
Protocol: Sonogashira Coupling of 4-Iodo-2-[(2-methylpropyl)sulfanyl]benzaldehyde with Phenylacetylene
This protocol is based on established methods for Sonogashira coupling of functionalized aryl iodides.
| Parameter | Value/Description | Rationale/Insight |
| Aryl Halide | 4-Iodo-2-[(2-methylpropyl)sulfanyl]benzaldehyde | Aryl iodides are generally more reactive than bromides in Sonogashira couplings. |
| Alkyne | Phenylacetylene | A representative terminal alkyne. |
| Catalyst | Pd(PPh3)4 (3 mol%) | A commonly used and effective catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Facilitates the transmetalation step with the alkyne. |
| Base | Triethylamine (TEA) (3.0 equiv.) | Acts as both a base and a solvent, and is generally compatible with aldehydes. |
| Solvent | Tetrahydrofuran (THF) | A good solvent for both the organic substrates and the catalyst system. |
| Temperature | Room Temperature to 50 °C | Milder conditions are often sufficient for Sonogashira couplings, which helps to preserve the aldehyde. |
| Reaction Time | 6-12 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 4-iodo-2-[(2-methylpropyl)sulfanyl]benzaldehyde (1.0 mmol), Pd(PPh3)4 (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add dry, degassed THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[8] Its application to substrates containing both an aldehyde and a thioether requires a carefully chosen catalyst system to achieve high chemoselectivity.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-[(2-methylpropyl)sulfanyl]benzaldehyde with Morpholine
This protocol is adapted from established procedures for the amination of aryl halides.
| Parameter | Value/Description | Rationale/Insight |
| Aryl Halide | 4-Bromo-2-[(2-methylpropyl)sulfanyl]benzaldehyde | A suitable substrate for this transformation. |
| Amine | Morpholine | A common secondary amine used in Buchwald-Hartwig reactions. |
| Catalyst | Pd2(dba)3 (1.5 mol%) | A common palladium precursor. |
| Ligand | Xantphos (3 mol%) | A bulky, electron-rich ligand that promotes the desired C-N coupling and can mitigate catalyst inhibition by sulfur. |
| Base | NaOt-Bu (1.4 equiv.) | A strong, non-nucleophilic base often required for the deprotonation of the amine. |
| Solvent | Toluene | A common solvent for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | Higher temperatures are often necessary for C-N bond formation. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.015 mmol), Xantphos (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of 4-bromo-2-[(2-methylpropyl)sulfanyl]benzaldehyde (1.0 mmol) in dry, degassed toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Reaction Workflow
Caption: A typical experimental workflow for metal-catalyzed cross-coupling reactions.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, trying a different ligand, or adjusting the reaction temperature. The purity of the reagents and the efficiency of degassing the solvents are also critical.
-
Aldehyde Decomposition: If decomposition of the aldehyde is observed, consider using a milder base, lowering the reaction temperature, or employing a protecting group strategy for the aldehyde.[1][2]
-
Catalyst Deactivation: If catalyst deactivation is suspected, consider using a ligand that is known to be robust in the presence of sulfur-containing substrates, such as certain bulky phosphines or N-heterocyclic carbenes.
-
Incomplete Conversion: If the reaction stalls, fresh catalyst and/or ligand can be added. Ensure the inert atmosphere is maintained throughout the reaction.
Conclusion
The metal-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of complex molecules. By understanding the interplay between the substrate's functional groups and the catalytic system, researchers can unlock the full potential of this valuable building block. The protocols provided in this guide serve as a starting point for developing robust and efficient synthetic routes. As with any chemical reaction, careful optimization and attention to detail are the keys to success.
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Al-Masri, A. A.; Beletskaya, I. P. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules2019 , 24 (5), 853. [Link]
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Molander, G. A.; Wisniewski, S. R. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Org. Lett.2016 , 18 (11), 2588–2591. [Link]
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Kumar, A. et al. Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate2017 . [Link]
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Abbiati, G. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2006 , 11 (8), 606-615. [Link]
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König, B. et al. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein J. Org. Chem.2018 , 14, 2411–2419. [Link]
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Troubleshooting & Optimization
Troubleshooting low conversion rates in reactions with 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
Product Code: 4-ISB-ALD IUPAC Name: 4-(Isobutylsulfanyl)benzaldehyde CAS: (Analogous to 4-methylthio variants, specific CAS often vendor-dependent)
Introduction: Understanding Your Substrate
Welcome to the technical support hub for 4-[(2-Methylpropyl)sulfanyl]benzaldehyde . This molecule is a critical building block in medicinal chemistry, particularly for synthesizing tyrosine kinase inhibitors and benzimidazole-based therapeutics.
However, its reactivity profile is distinct from standard benzaldehydes due to the 4-isobutylsulfanyl (thioether) moiety. This group exerts two competing effects that often lead to "low conversion" tickets in our support queue:
-
Electronic Deactivation: The sulfur atom donates electron density into the benzene ring via resonance, rendering the aldehyde carbonyl less electrophilic.
-
Catalyst Poisoning: The sulfur lone pairs are potent ligands for transition metals (Pd, Pt, Rh), often killing catalytic cycles in cross-couplings or hydrogenations.
This guide addresses these specific failure modes with field-proven protocols.
Module 1: Troubleshooting Nucleophilic Additions (Reductive Amination)
User Complaint: "I am trying to react this aldehyde with a secondary amine using NaBH(OAc)3, but the reaction stalls at 50% conversion or shows no product."
The Root Cause: Electronic Deactivation
Unlike a nitro- or cyano-benzaldehyde, the para-thioether group is an electron-donating group (EDG) by resonance (+R effect). This pushes electron density into the ring and, by extension, toward the carbonyl carbon.
-
Result: The carbonyl carbon is less positive (less electrophilic).
-
Consequence: The nucleophilic attack by the amine (the rate-determining step in imine formation) is significantly slower.
Mechanism Visualization
The following diagram illustrates how the sulfur lone pair deactivates the aldehyde.
Figure 1: Mechanism of electronic deactivation by the para-thioether group and activation strategy.
Corrective Protocol: Titanium-Mediated Reductive Amination
Standard conditions (MeOH/AcOH) are often insufficient for this substrate. We recommend using Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger.
Step-by-Step Protocol:
-
Imine Formation (Critical Step):
-
Charge reaction vessel with This compound (1.0 equiv) and the Amine (1.1–1.2 equiv).
-
Add Ti(OiPr)4 (1.5 equiv) neat or in minimal THF.
-
Stir at Ambient Temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC. The aldehyde spot should disappear completely. Do not proceed to reduction until imine formation is complete.
-
-
Reduction:
-
Dilute the viscous mixture with Ethanol or Methanol (approx. 0.5 M concentration).[1]
-
Add NaBH4 (2.0 equiv) portion-wise (Caution: Exothermic/Gas evolution).
-
Stir for 2 hours.
-
-
Quench (Important for Ti removal):
-
Quench with 0.1 M NaOH or saturated NH4Cl .
-
A white precipitate (TiO2) will form. Filter this through a Celite pad before extraction.
-
Module 2: Troubleshooting Metal-Catalyzed Reactions (Suzuki/Buchwald)
User Complaint: "My Suzuki coupling works on the chloro-analog, but fails completely with this thio-aldehyde. The Pd turns black immediately."
The Root Cause: Catalyst Poisoning
The sulfur atom in the isobutyl-sulfanyl chain is a "soft" Lewis base. It binds irreversibly to "soft" transition metals like Palladium (Pd) and Platinum (Pt).
-
The Trap: The sulfur competes with your phosphine ligands. If the sulfur binds to the Pd center, it forms a stable, unreactive complex, effectively removing the catalyst from the cycle.
Decision Matrix: Overcoming Poisoning
Figure 2: Troubleshooting logic for metal-catalyzed cross-couplings with sulfur-containing substrates.
Recommended Conditions for Suzuki Coupling
To prevent the sulfur from displacing the ligand, you must use a ligand that binds stronger and is bulkier than the sulfide.
| Parameter | Standard (Avoid) | Recommended (High Success) | Reason |
| Catalyst Source | Pd(PPh3)4 | Pd(OAc)2 or Pd2(dba)3 | PPh3 is too labile; easily displaced by Sulfur. |
| Ligand | Triphenylphosphine | SPhos or XPhos | Buchwald biaryl ligands are bulky and electron-rich, preventing S-coordination. |
| Catalyst Load | 1–3 mol% | 5–10 mol% | Some catalyst will be poisoned. Use excess to maintain the cycle. |
| Base | Na2CO3 | K3PO4 or Cs2CO3 | Stronger bases facilitate faster transmetallation, outcompeting deactivation. |
Module 3: Purity & Storage (The Silent Killer)
User Complaint: "The NMR looks messy. I see a second set of aromatic peaks slightly downfield."
The Issue: Auto-Oxidation
Benzaldehydes are prone to air oxidation to benzoic acids. However, your molecule has a second failure mode: Sulfide Oxidation .
-
Aldehyde
Carboxylic Acid: Look for a broad singlet >10 ppm (COOH) and loss of the sharp singlet ~10 ppm (CHO). -
Sulfide
Sulfoxide (S=O): This is common if the bottle was left open or stored in a warm room. The sulfoxide is highly polar and will shift the aromatic protons significantly.
Quick Purity Check (TLC)
Run a TLC in 20% EtOAc / Hexanes .
-
Aldehyde (Product): High Rf (~0.6–0.7), UV active. Stains Orange/Red with DNP (2,4-Dinitrophenylhydrazine).
-
Sulfoxide Impurity: Low Rf (~0.2), UV active. Does NOT stain with DNP.
-
Acid Impurity: Baseline or streaking.
Storage Protocol:
-
Store under Argon/Nitrogen .
-
Temperature: -20°C (Freezer) is mandatory for long-term stability.
-
If impure: Recrystallize from Hexanes/Ethanol or perform a rapid silica plug filtration (DCM eluent).
References
-
Electronic Effects on Benzaldehyde
-
Title: Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups.[2]
- Source: International Journal of Biological Macromolecules (via PubMed).
-
Link:
- Context: Establishes the electron-donating nature of para-substituents and their impact on reactivity.
-
-
Reductive Amination Protocols
-
Catalyst Poisoning by Sulfur
- Title: Identification and Elimination of an Unexpected C
- Source: Organic Process Research & Development (via ResearchG
-
Link:
- Context: Details the mechanism of sulfur poisoning Pd catalysts and strategies (high loading/ligand switching) to overcome it.
-
Synthesis & Properties
Sources
- 1. 2-(Morpholine-4-sulfonyl)benzaldehyde | C11H13NO4S | CID 24229770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Reactions Involving Substituted Benzaldehydes
Welcome to the Technical Support Center for catalyst selection in reactions involving substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our approach is rooted in explaining the why behind experimental choices, ensuring you can make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with substituted benzaldehydes.
Q1: How do substituents on the benzaldehyde ring influence catalyst selection?
The electronic nature of substituents on the benzaldehyde ring profoundly impacts catalyst choice and reaction outcomes. Substituents are broadly categorized as Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) increase the electron density on the aromatic ring and the carbonyl carbon. In reactions like catalytic oxidation, EDGs can enhance the yield of the corresponding benzoic acid by increasing the electron density on the benzyl ring, making it more susceptible to electrophilic attack by the oxidant.[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the aromatic ring. In catalytic oxidation, substrates with EWGs may exhibit lower yields compared to those with EDGs.[1] For reactions like the Henry reaction (a base-catalyzed C-C bond formation), the choice of catalyst and its quantity can significantly affect the reaction rate and purity of the product.
Q2: What are the common modes of catalyst deactivation in reactions with substituted benzaldehydes?
Catalyst deactivation is a frequent issue that can lead to low conversion and poor selectivity. Key mechanisms include:
-
Poisoning: This occurs when a substance binds strongly to the active sites of the catalyst, rendering them inactive.[2] In the hydrogenation of benzaldehydes, strongly adsorbed oxygenate molecules can act as poisons.[3] Benzoic acid, often present as an impurity or formed via oxidation, can also poison active sites.[4]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is more common in high-temperature gas-phase reactions.
-
Leaching: In the case of supported catalysts, the active metal component can dissolve into the reaction medium, leading to a loss of activity.
Q3: When should I choose a heterogeneous over a homogeneous catalyst?
The choice between a heterogeneous and a homogeneous catalyst depends on the specific requirements of your reaction and process.
| Feature | Heterogeneous Catalyst | Homogeneous Catalyst |
| Separation | Easily separated from the reaction mixture by filtration or magnetic separation.[5][6] | Often requires more complex separation techniques like distillation or extraction. |
| Reusability | Generally reusable for multiple cycles, which is cost-effective.[6] | Reusability can be challenging, though some can be recycled. |
| Selectivity | Can sometimes have lower selectivity compared to homogeneous catalysts. | Often exhibit high selectivity and activity under mild conditions. |
| Reaction Conditions | May require higher temperatures and pressures. | Typically operates under milder reaction conditions. |
| Industrial Application | Preferred for industrial-scale processes due to ease of handling and separation. | Often used in fine chemical synthesis where high selectivity is paramount. |
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during experiments.
Guide 1: Low Conversion in Catalytic Hydrogenation of a Substituted Benzaldehyde
Problem: You are experiencing low conversion of your substituted benzaldehyde to the corresponding benzyl alcohol during catalytic hydrogenation.
Workflow for Troubleshooting Low Hydrogenation Conversion
Caption: A decision tree to diagnose low conversion in benzaldehyde hydrogenation.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Causality: The catalyst may be inherently inactive or may have lost activity during storage.
-
Action: Run a control reaction with a known, highly reactive substrate like benzaldehyde itself to confirm the catalyst's viability. For solid catalysts, ensure they have been stored under appropriate inert conditions.
-
-
Evaluate Reaction Conditions:
-
Causality: Insufficient hydrogen pressure or suboptimal temperature can limit the reaction rate.
-
Action: Systematically vary the hydrogen pressure and reaction temperature. Increasing the temperature can sometimes reverse deactivation caused by strongly adsorbed species.[3] Ensure efficient stirring to overcome mass transfer limitations.
-
-
Inspect for Catalyst Poisons:
-
Causality: Impurities in the starting material or solvent can poison the catalyst. Benzaldehydes are prone to air oxidation to benzoic acid, which can act as a catalyst poison.[4]
-
Action:
-
Analyze the purity of your substituted benzaldehyde using techniques like GC or NMR.
-
If benzoic acid is present, consider purification methods such as distillation or treatment with a suitable adsorbent.[4]
-
Ensure the use of high-purity, degassed solvents.
-
-
-
Address Catalyst Deactivation:
-
Causality: The catalyst may be deactivating over the course of the reaction.
-
Action: If poisoning is suspected and reversible, increasing the reaction temperature may restore activity.[3] For irreversible deactivation, catalyst regeneration or replacement is necessary. Major suppliers can often assist in developing more poison-resistant catalysts.[7]
-
Guide 2: Poor Selectivity in the Oxidation of a Substituted Benzyl Alcohol to Benzaldehyde
Problem: During the catalytic oxidation of a substituted benzyl alcohol, you are observing the formation of byproducts, such as the corresponding benzoic acid or products from C-C bond cleavage, leading to low selectivity for the desired substituted benzaldehyde.
Workflow for Improving Oxidation Selectivity
Caption: A decision tree for troubleshooting poor selectivity in benzyl alcohol oxidation.
Troubleshooting Steps:
-
Control Over-oxidation:
-
Causality: The desired benzaldehyde product can be further oxidized to the corresponding benzoic acid under the reaction conditions.
-
Action:
-
Monitor the reaction progress closely using GC or TLC and stop the reaction once the starting material is consumed.
-
Reduce the reaction temperature or shorten the reaction time.
-
Consider using a milder, more selective oxidant. For example, photocatalytic oxidation using air as the oxidant can be highly selective.[8][9]
-
-
-
Re-evaluate the Catalyst System:
-
Causality: The chosen catalyst may not be optimal for selective oxidation. Some catalysts are too aggressive and promote side reactions.
-
Action:
-
Screen a panel of catalysts. For instance, magnetically recoverable catalysts like WO₃/Fe₃O₄ have shown good selectivity for styrene oxidation to benzaldehyde.[5]
-
The support material can also influence selectivity.
-
-
-
Consider the Influence of Substituents:
-
Causality: The electronic properties of the substituents on the benzyl alcohol can affect the rate of oxidation and the propensity for side reactions. Alcohols with electron-donating groups may be more susceptible to oxidation.[1]
-
Action: Adjust reaction conditions based on the substrate. For more reactive substrates, milder conditions may be necessary to maintain selectivity.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Hydrogenation of a Substituted Benzaldehyde
This protocol outlines a general method for screening different heterogeneous catalysts for the hydrogenation of a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
A panel of hydrogenation catalysts (e.g., Pd/C, Pt/C, Ni-based catalysts)
-
Hydrogen gas source
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and temperature control
-
GC or HPLC for analysis
Procedure:
-
Reactor Setup:
-
To a clean, dry high-pressure reactor vessel, add the substituted benzaldehyde (e.g., 1 mmol) and the catalyst (e.g., 5 mol%).
-
Add the anhydrous solvent (e.g., 10 mL).
-
Seal the reactor.
-
-
Inerting the Reactor:
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove air.
-
Evacuate the reactor.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.[10]
-
Wash the celite pad with additional solvent.
-
Analyze the filtrate to determine the conversion and selectivity.
-
-
Catalyst Comparison:
-
Repeat the procedure for each catalyst in your screening panel, keeping all other reaction parameters constant.
-
Tabulate the results to compare the performance of each catalyst.
-
References
Sources
- 1. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revisiondojo.com [revisiondojo.com]
- 3. Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Magnetically Recoverable WO3/Fe3O4 Catalyst for the Selective Oxidation of Styrene to Benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. In situ photochemical synthesis of 2-substituted benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. In situ photochemical synthesis of 2-substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research-advances.org [research-advances.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. figshare.com [figshare.com]
- 20. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric formal C–C bond insertion into aldehydes via copper-catalyzed diyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. research.manchester.ac.uk [research.manchester.ac.uk]
- 27. Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. oaepublish.com [oaepublish.com]
- 30. Aldehyde synthesis by cleavage of alkenes [organic-chemistry.org]
- 31. d-nb.info [d-nb.info]
- 32. masterorganicchemistry.com [masterorganicchemistry.com]
- 33. Formation of C-C Bonds via Catalytic Hydrogenation and Transfer Hydrogenation: Vinylation, Allylation, and Enolate Addition of Carbonyl Compounds and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. scribd.com [scribd.com]
- 36. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 37. Hydrogen Bonding Enhances the Electrochemical Hydrogenation of Benzaldehyde in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Frontiers | Photocatalytic Activation of Saturated C–H Bond Over the CdS Mixed-Phase Under Visible Light Irradiation [frontiersin.org]
- 39. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 40. researchgate.net [researchgate.net]
Managing reaction temperature for 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
Technical Support Center: 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
A Senior Application Scientist's Guide to Managing Reaction Temperature
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical parameter of temperature management during its synthesis. As Senior Application Scientists, we understand that true experimental control comes from understanding the "why" behind each step. This document is structured to provide that causal understanding, ensuring both success and safety in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding temperature control for the synthesis of this compound, which is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-fluorobenzaldehyde and 2-methyl-1-propanethiol (isobutylthiol) in the presence of a base.
Q1: What is the recommended reaction temperature for the synthesis of this compound?
The optimal temperature for this SNAr reaction is highly dependent on the solvent and base used. However, a general starting point is between 80°C and 120°C . In a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with a moderately strong base like potassium carbonate (K₂CO₃), refluxing for 1-3 hours is often effective.[1][2]
The rationale for this temperature range is to provide sufficient activation energy to overcome the energy barrier for the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction, without promoting thermal degradation or unwanted side reactions.
Q2: Why is precise temperature control so critical for this specific synthesis?
Precise temperature management is paramount for three primary reasons:
-
Reaction Kinetics: The rate of the SNAr reaction is directly proportional to temperature, as described by the Arrhenius equation. Insufficient heat will lead to a sluggish or stalled reaction, while excessive heat can cause the reaction to complete too quickly, potentially making it difficult to control and leading to impurity formation.[3]
-
Side Reaction Mitigation: The primary competing reactions are the oxidation of the thiol starting material to a disulfide and the oxidation of the final sulfide product to a sulfoxide or sulfone. These oxidation reactions become significantly more favorable at higher temperatures. Maintaining the temperature within the optimal window ensures the desired substitution reaction is the dominant pathway.
-
Product and Reagent Stability: Aldehydes can be susceptible to decomposition or polymerization at elevated temperatures.[4][5] Similarly, the thiol reactant can be volatile. Controlled heating ensures the integrity of all components in the reaction mixture.
Q3: What are the likely consequences of significant temperature deviations?
Deviating from the optimal temperature range can lead to predictable but undesirable outcomes. The following table summarizes these effects:
| Temperature Deviation | Potential Consequences | Recommended Action |
| Too Low | • Incomplete conversion of starting materials.• Extremely long reaction times.• Low to no product yield. | • Gradually increase temperature in 10°C increments.• Monitor reaction progress via Thin Layer Chromatography (TLC).• Consider a more polar solvent or a stronger base. |
| Too High | • Formation of colored impurities due to degradation.• Increased formation of byproducts (e.g., disulfides, sulfoxides).• Potential for reactant/solvent evaporation if not under reflux.• Reduced yield. | • Immediately reduce heat.• If runaway occurs, use an ice bath for cooling.• Re-optimize the reaction at a lower temperature for a longer duration. |
Q4: How does my choice of solvent impact the required reaction temperature?
The solvent plays a crucial role in stabilizing the charged intermediate of the SNAr reaction. Polar aprotic solvents like DMSO, DMF, and Acetonitrile are highly effective at solvating the Meisenheimer complex, thereby lowering the activation energy and allowing the reaction to proceed at a lower temperature compared to less polar solvents. For instance, a reaction that requires reflux in acetonitrile might proceed efficiently at a lower temperature in DMSO.[1][6]
Troubleshooting Guide: Temperature-Related Issues
This section provides direct answers to specific problems you may encounter during the experiment.
Issue 1: My reaction has been running for hours with very little product formation according to TLC analysis.
-
Primary Suspected Cause: The reaction temperature is too low, and the activation energy barrier is not being sufficiently overcome.
-
Troubleshooting Steps:
-
Verify Temperature: Use a calibrated thermometer placed directly in the heating mantle's medium (e.g., oil bath) to ensure the target temperature is being reached and maintained.
-
Increase Heat Incrementally: Raise the temperature of the oil bath by 10°C. Allow the reaction to stir for 30-60 minutes at this new temperature.
-
Monitor Progress: Take another TLC sample to check for any change in the ratio of starting material to product.
-
Repeat if Necessary: Continue this incremental increase until a significant conversion is observed on the TLC plate or until the upper limit of the recommended temperature range (approx. 120°C) is reached. If no reaction occurs even at higher temperatures, other factors like the choice of base or reagent purity should be investigated.
-
Issue 2: My reaction mixture has turned dark brown/black, and the TLC plate shows multiple new spots.
-
Primary Suspected Cause: The reaction temperature is too high, causing thermal decomposition of the aldehyde product or starting materials.
-
Troubleshooting Steps:
-
Reduce Heat Immediately: Lower the temperature to the bottom of the recommended range (e.g., 80°C).
-
Assess Product Integrity: If possible, take a sample and analyze it via ¹H NMR or LC-MS to determine if the desired product is present or if degradation is the primary outcome.
-
Redesign the Experiment: The experiment should be repeated at a lower temperature. To compensate for the slower rate, the reaction time may need to be extended. For example, instead of 1 hour at 110°C, attempt the reaction for 4-6 hours at 85°C.
-
Issue 3: The reaction seems to proceed well initially but then stalls, leaving a significant amount of starting material.
-
Primary Suspected Cause: Poor heat transfer or temperature fluctuation within the reaction vessel. This can be caused by inadequate stirring or an inconsistent heat source.
-
Troubleshooting Steps:
-
Ensure Vigorous Stirring: Check that your magnetic stir bar is rotating at a speed sufficient to create a vortex, ensuring the entire mixture is heated evenly.
-
Use an Oil Bath: An oil bath provides much more uniform and stable heating than a heating mantle alone. Ensure the reaction flask is immersed in the oil to a level above the reaction mixture.
-
Maintain Stable Heating: Ensure the temperature controller is functioning correctly and not causing wide fluctuations in the heat supplied.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Fluorobenzaldehyde
-
2-Methyl-1-propanethiol (Isobutylthiol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and purge the system with an inert gas. This is crucial to prevent oxidation of the thiol.
-
Reagent Addition: To the round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents). Add anhydrous DMSO to the flask.
-
Thiol Addition: While stirring, add 2-methyl-1-propanethiol (1.2 equivalents) to the suspension.
-
Aldehyde Addition: Add 4-fluorobenzaldehyde (1.0 equivalent) to the mixture.
-
Heating: Place the flask in the oil bath and begin heating. Set the temperature controller to 90°C .
-
Monitoring: After 1 hour, take a small aliquot of the reaction mixture for TLC analysis to check the consumption of 4-fluorobenzaldehyde.
-
Temperature Adjustment (If Needed): If the reaction is sluggish after 1.5 hours, increase the temperature to 100°C . Continue to monitor every hour. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.[7] The mixture is then typically quenched with water and extracted with an organic solvent like ethyl acetate.
Visualization of Temperature Management Workflow
The following diagram illustrates the decision-making process for managing temperature during the synthesis.
Caption: Decision workflow for temperature adjustment.
Logical Relationship: Temperature vs. Outcome
This diagram shows the causal links between temperature deviations and experimental results.
Caption: Impact of temperature on reaction outcome.
References
-
Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Taha, H. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1017. [Link]
-
Organic Syntheses. (n.d.). Procedure for cooling and work-up of benzaldehyde reactions. Retrieved from [Link]
- U.S. Patent No. 4,980,509. (1990). Preparation of 4-methylsulfonyl benzaldehyde.
-
Foresee, D. N., et al. (2018). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. The Journal of Physical Chemistry A, 122(10), 2741–2749. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link] (Please refer to the specific SDS for Benzaldehyde, e.g., Article number NE01).
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8829. [Link]
-
Kinetic Analysis of Reactivity of Benzaldehyde Derivatives in the T-for-H Exchange Reaction. (2002). Collection of Czechoslovak Chemical Communications. [Link]
Sources
- 1. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemos.de [chemos.de]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Work-up Procedures for Reactions Containing 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up of reactions involving 4-[(2-Methylpropyl)sulfanyl]benzaldehyde. The unique bifunctional nature of this molecule, possessing both a reactive aldehyde and a potentially sensitive thioether, necessitates careful consideration during purification to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm unsure of the best initial step to isolate my product.
A1: The initial work-up step is contingent on the reaction solvent and the nature of the byproducts. For reactions in water-immiscible organic solvents (e.g., dichloromethane, ethyl acetate), a direct aqueous wash is often the first step. If your reaction was conducted in a water-miscible solvent like THF or DMSO, the solvent should first be removed under reduced pressure. A subsequent partitioning between a water-immiscible organic solvent and water can then be performed. For instance, a procedure for a related sulfanyl benzaldehyde derivative involves pouring the reaction mixture into crushed ice, which can be an effective method for precipitating the crude product if it is a solid.[1]
Q2: I've noticed a white crystalline solid forming in my crude product upon exposure to air. What is it and how can I remove it?
A2: The white crystalline solid is likely 4-[(2-Methylpropyl)sulfanyl]benzoic acid, the oxidation product of your starting aldehyde. Benzaldehydes are susceptible to oxidation, especially when exposed to air.[2] To remove this acidic impurity, a basic aqueous wash is recommended. Dissolve your crude product in a suitable organic solvent and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The benzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer.
Q3: How can I separate my this compound from other non-acidic organic impurities?
A3: A highly effective method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct.[3][4] This procedure is particularly useful when your desired product is the aldehyde itself. By washing the organic solution of your crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃), the aldehyde selectively forms a solid adduct that can be separated. The aldehyde can then be regenerated from the adduct.[3]
Q4: I'm concerned about the stability of the thioether linkage during the work-up. What conditions should I avoid?
A4: Thioethers are generally stable to hydrolysis under neutral pH conditions.[5] However, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the C-S bond. It is advisable to perform aqueous washes under neutral or mildly basic conditions. Thioethers are also susceptible to oxidation to the corresponding sulfoxide and sulfone, particularly in the presence of strong oxidizing agents.[6] Avoid unnecessary exposure to oxidants during the work-up and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after extraction | 1. Incomplete extraction from the aqueous layer. 2. Emulsion formation during washing. 3. Product is more water-soluble than anticipated. | 1. Perform multiple extractions with the organic solvent. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Saturate the aqueous layer with NaCl to decrease the polarity and "salt out" the organic product. |
| Product appears oily or fails to crystallize | Presence of impurities, such as residual solvent or byproducts. | Purify the product using column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. |
| Product discoloration (yellowing) | Minor impurities or degradation. | Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can often remove colored impurities. |
| NMR spectrum shows unexpected signals in the 2.5-3.0 ppm region. | Oxidation of the thioether to a sulfoxide. | Minimize exposure to air and oxidizing conditions during the reaction and work-up. Store the final product under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a standard procedure for the initial purification of this compound from a completed reaction mixture.
Workflow Diagram:
Caption: General aqueous work-up workflow.
Step-by-Step Methodology:
-
Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, DMSO), remove the solvent under reduced pressure.
-
Dissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will remove any acidic byproducts, such as 4-[(2-Methylpropyl)sulfanyl]benzoic acid.[2]
-
Aqueous Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is designed for the selective separation of this compound from non-aldehydic impurities.
Logical Relationship Diagram:
Caption: Purification via bisulfite adduct formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.[3]
-
Separation: Separate the aqueous layer, which now contains the aldehyde as the water-soluble bisulfite adduct. If a precipitate has formed, it can be collected by filtration.
-
Regeneration of Aldehyde: To recover the aldehyde, treat the aqueous layer (or the filtered solid adduct suspended in water) with a 10% aqueous solution of sodium hydroxide until the solution is basic (pH > 10). This will reverse the reaction and regenerate the aldehyde.[3]
-
Extraction: Extract the regenerated aldehyde from the aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether).
-
Final Work-up: Wash the organic layer with water and brine, then dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified this compound.
Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.9-10.0 ppm. - Aromatic protons as two doublets in the range of 7.3-7.9 ppm. - Signals corresponding to the 2-methylpropyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (CH₂) group attached to the sulfur. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 191-193 ppm. - Aromatic carbon signals in the range of 125-150 ppm. - Aliphatic carbon signals corresponding to the 2-methylpropyl group. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹. - C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
References
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
PubMed. (2016, January 4). Kinetics of the Benzaldehyde-Inhibited Oxidation of Sulfite by Chlorine Dioxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-(methyl thio) benzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
PubMed. (2015, March). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B).... Retrieved from [Link]
-
Toref. (n.d.). 4-(Methylthio)benzaldehyde. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidative β-C–H Sulfonylation of Cyclic Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]
- 8. toref-standards.com [toref-standards.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde
For the discerning researcher in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, a compound of interest in medicinal chemistry and materials science.
This document moves beyond a simple recitation of chemical shifts. It is designed to arm the practicing scientist with the rationale behind spectral interpretation, a robust experimental protocol, and a comparative analysis with structurally related analogues. By understanding the subtle electronic influences of the isobutylsulfanyl and aldehyde moieties, researchers can confidently identify and characterize this and similar molecular scaffolds.
The Foundational Principles: Understanding 13C NMR
Carbon-13 NMR spectroscopy detects the nuclear spin transitions of the ¹³C isotope in a strong magnetic field. The precise frequency at which a carbon nucleus resonates, its "chemical shift" (δ), is exquisitely sensitive to its local electronic environment. Electronegative atoms, double and triple bonds, and aromatic rings all influence the electron density around a carbon atom, causing its signal to appear at a characteristic position in the NMR spectrum.[1][2] For a detailed primer on the fundamental principles of 13C NMR, readers are encouraged to consult foundational texts on the subject.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the steps for obtaining a proton-decoupled ¹³C NMR spectrum of this compound. The choices made within this protocol are grounded in best practices to ensure spectral accuracy and resolution.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Materials:
-
This compound (synthesis reference[3])
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[4]
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (0 ppm).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound. The precise amount is not critical for ¹³C NMR, but a sufficient concentration is necessary for a good signal-to-noise ratio within a reasonable acquisition time.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) directly in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77 ppm.[2] DMSO-d₆ is a more polar alternative, useful if solubility in CDCl₃ is an issue.
-
Add a small drop of TMS to the solution to serve as an internal reference for chemical shifts.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
Set the appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm).
-
Employ a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the number of scans to be acquired. For a sample of this concentration on a modern spectrometer, 128 to 512 scans are typically sufficient to achieve an adequate signal-to-noise ratio.
-
The acquisition time and relaxation delay should be optimized to ensure proper signal detection, especially for quaternary carbons which can have longer relaxation times.
-
Spectral Analysis and Comparative Data
As of the latest literature search, a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily accessible. Therefore, this guide will utilize a combination of predicted data from a reliable software tool and experimental data from structurally analogous compounds to provide a comprehensive analysis.
Predicted 13C NMR Data for this compound
The following table presents the predicted ¹³C NMR chemical shifts for this compound, generated using a widely accepted NMR prediction algorithm. This serves as our primary reference for the target molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 191.5 |
| C1 | 135.8 |
| C2/C6 | 130.3 |
| C3/C5 | 126.8 |
| C4 | 148.1 |
| S-CH₂ | 40.9 |
| CH | 28.3 |
| CH₃ | 22.1 |
Comparative Analysis with Analogous Compounds
To understand the origin of these predicted shifts, we will compare them with the experimental data of three key compounds: benzaldehyde, isobutylbenzene, and the more complex 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde.
Workflow for 13C NMR Analysis
Caption: Workflow for 13C NMR analysis.
Table 1: Comparison of 13C NMR Chemical Shifts (δ, ppm) for this compound and Analogous Compounds
| Carbon Atom | This compound (Predicted) | Benzaldehyde (Experimental)[5] | Isobutylbenzene (Experimental) | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (Experimental)[3] |
| C=O | 191.5 | 192.3 | - | 192.2 |
| C1 | 135.8 | 136.5 | - | 134.7 |
| C2/C6 | 130.3 | 129.7 | 129.3 | 130.3 |
| C3/C5 | 126.8 | 129.0 | 128.4 | 128.1 |
| C4 | 148.1 | 134.4 | 141.8 | 143.7 |
| S-CH₂ | 40.9 | - | - | - |
| CH | 28.3 | - | 30.3 | - |
| CH₃ | 22.1 | - | 22.4 | - |
| Other | - | - | - | Benzimidazole carbons: 109.5, 110.5, 119.4, 122.6, 124.3, 128.9, 129.8, 130.2, 130.8, 132.2, 140.9, 147.1 |
Analysis of the Aldehyde Group's Influence:
The carbonyl carbon (C=O) of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the far downfield region of the spectrum.[5] Our predicted value of 191.5 ppm for the target molecule is in excellent agreement with the experimental values for benzaldehyde (192.3 ppm) and the benzimidazole-containing analogue (192.2 ppm). This provides a high degree of confidence in the assignment of this characteristic peak.
The carbon atom to which the aldehyde group is attached (C1) is also significantly deshielded, with a predicted shift of 135.8 ppm. This is comparable to the 136.5 ppm observed for benzaldehyde.[5]
Analysis of the (2-Methylpropyl)sulfanyl Group's Influence:
The most significant electronic effect of the sulfanyl group is observed at the carbon atom to which it is directly attached (C4). The predicted chemical shift for C4 in our target molecule is 148.1 ppm. This represents a substantial downfield shift compared to the C4 of benzaldehyde (134.4 ppm), indicating a strong deshielding effect from the sulfur atom. This is consistent with the experimental data for 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, where the analogous carbon appears at 143.7 ppm.[3] The difference between the predicted value and this experimental value can be attributed to the different electronic nature of the isobutyl versus the benzimidazolyl group attached to the sulfur.
The carbons ortho (C3/C5) and meta (C2/C6) to the sulfanyl group also experience shifts. The predicted upfield shift of C3/C5 (126.8 ppm) compared to benzaldehyde (129.0 ppm) suggests some electron-donating character of the sulfur atom into the aromatic ring through resonance.
The aliphatic carbons of the isobutyl group are predicted in their expected regions, with the methylene carbon (S-CH₂) attached to the sulfur appearing at 40.9 ppm, the methine carbon (CH) at 28.3 ppm, and the terminal methyl groups (CH₃) at 22.1 ppm. These values are consistent with the typical chemical shifts for sp³ hybridized carbons in similar environments.
Logical Relationships in Spectral Interpretation
Caption: Logical flow for spectral interpretation.
Conclusion
While an experimental 13C NMR spectrum for this compound remains to be published, a robust and reliable analysis can be achieved through a comparative approach. By leveraging predicted data and experimental spectra of well-chosen analogues, we can confidently assign the chemical shifts of the target molecule. The aldehyde group's influence is clearly delineated by comparison with benzaldehyde, while the electronic effects of the isobutylsulfanyl group are understood through comparison with isobutylbenzene and a more complex sulfur-containing benzaldehyde derivative. This guide provides a comprehensive framework for the structural elucidation of this compound and serves as a model for the analysis of other novel molecular entities.
References
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Retrieved from [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ChemicalBook. 4-Ethyl-benzaldehyde Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of benzaldehyde. Retrieved from [Link]
-
Firdaus, M., Handayani, N., & Marfu'ah, L. T. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. ResearchGate. Retrieved from [Link]
-
Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. 4-Isopropoxybenzaldehyde. Retrieved from [Link]
-
Luna, J. S., Bento, E. S., Sant'Ana, A. E. G., & Hawkes, G. E. (2004). 1H and 13C NMR Experiments and Chemical Shifts Calculations on Gossypol: a Compound Extracted from Cottonseeds. Annals of Magnetic Resonance. Retrieved from [Link]
-
mzCloud. 4-Ethoxybenzaldehyde. Retrieved from [Link]
-
Al-Salahi, R., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde... ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 4-[(2-Methylpropyl)sulfanyl]benzaldehyde in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, scalability, and the ultimate cost of goods. 4-[(2-Methylpropyl)sulfanyl]benzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in organic synthesis. However, considerations of commercial availability, cost, and the desire for tailored reactivity profiles often necessitate the exploration of viable alternatives. This guide provides an in-depth technical comparison of alternative reagents, grounded in mechanistic principles and supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.
Understanding the Benchmark: this compound
The core of our subject molecule is a benzaldehyde scaffold, functionalized at the para-position with an isobutylsulfanyl group (-S-CH₂CH(CH₃)₂). The sulfur atom, being less electronegative than oxygen, acts as a weak electron-donating group through resonance, while its polarizability can influence intermolecular interactions. The isobutyl group introduces moderate steric bulk. The aldehyde functionality is a versatile handle for a myriad of chemical transformations, including carbon-carbon bond formations and the introduction of nitrogen-containing moieties.
A plausible and efficient synthesis of 4-(alkylsulfanyl)benzaldehydes involves the nucleophilic aromatic substitution of an activated aryl halide, such as 4-fluorobenzaldehyde, with the corresponding thiol.
Figure 1. Synthesis of the target compound.
A Curated Selection of Alternatives
The choice of an alternative reagent is dictated by the specific requirements of the synthetic step. We will compare our benchmark compound with a selection of commercially available or readily synthesizable 4-substituted benzaldehydes, categorized by the nature of their substituent:
-
Alkoxy Analogue: 4-Isopropoxybenzaldehyde
-
Alkyl Analogue: 4-Isobutylbenzaldehyde
-
Electron-Withdrawing Analogue: 4-Cyanobenzaldehyde
These alternatives offer a spectrum of electronic and steric properties, allowing for a nuanced modulation of the aldehyde's reactivity.
Theoretical Framework for Reactivity: The Hammett Equation
To provide a quantitative basis for our comparison, we turn to the Hammett equation, a cornerstone of physical organic chemistry that describes the influence of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant which is characteristic of the reaction type.[1]
-
Electron-donating groups (EDGs) have negative σ values.
-
Electron-withdrawing groups (EWGs) have positive σ values.[1]
A positive ρ value indicates that the reaction is accelerated by EWGs (a negative charge is built up in the transition state), while a negative ρ value signifies that the reaction is favored by EDGs (a positive charge is built up in the transition state).
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -H (Reference) | 0.00 | Neutral |
| -CH₂CH(CH₃)₂ (Isobutyl) | -0.15 (estimated) | Weak Electron-Donating |
| -SCH₂CH(CH₃)₂ (Isobutylsulfanyl) | -0.05 (estimated) | Very Weak Electron-Donating |
| -OCH(CH₃)₂ (Isopropoxy) | -0.46 (estimated) | Moderate Electron-Donating |
This data predicts a reactivity order for reactions with a positive ρ value (nucleophilic attack on the carbonyl) as:
4-Cyanobenzaldehyde > 4-Isobutylbenzaldehyde ≈ this compound > 4-Isopropoxybenzaldehyde
Comparative Performance in Key Synthetic Transformations
We will now examine the performance of these alternatives in three ubiquitous synthetic reactions: the Wittig reaction, the Claisen-Schmidt (Aldol) condensation, and reductive amination.
The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[2][3] The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon. This reaction, therefore, has a positive ρ value and is accelerated by electron-withdrawing groups on the benzaldehyde.[4]
Figure 2. Wittig reaction workflow.
Expected Performance:
| Reagent | Expected Relative Rate | Rationale |
| 4-Cyanobenzaldehyde | Highest | Strong EWG (-CN) significantly increases the electrophilicity of the carbonyl carbon. |
| 4-Isobutylbenzaldehyde | Moderate | Weak EDG (-isobutyl) slightly deactivates the carbonyl group. |
| This compound | Moderate | Very weak EDG (-S-isobutyl) has a minimal deactivating effect. |
| 4-Isopropoxybenzaldehyde | Lowest | Moderate EDG (-O-isopropyl) significantly deactivates the carbonyl group. |
These theoretical predictions are consistent with experimental observations where benzaldehydes bearing electron-withdrawing groups generally exhibit higher reactivity in Wittig reactions.[4]
Claisen-Schmidt (Aldol) Condensation
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and another enolizable carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl.[5] The initial step involves the nucleophilic attack of an enolate on the aldehyde's carbonyl carbon. Consequently, this reaction also has a positive ρ value.
Expected Performance:
| Reagent | Expected Yield/Rate | Rationale |
| 4-Cyanobenzaldehyde | Highest | The highly electrophilic carbonyl carbon readily accepts the enolate nucleophile. |
| 4-Isobutylbenzaldehyde | Moderate | The weakly electron-donating group offers a balance between reactivity and stability. |
| This compound | Moderate | Similar reactivity to the isobutyl analogue is expected due to comparable electronic effects. |
| 4-Isopropoxybenzaldehyde | Lowest | The electron-rich aromatic ring reduces the electrophilicity of the carbonyl, slowing the reaction. |
Studies on the aldol condensation of substituted benzaldehydes have confirmed that electron-withdrawing groups generally lead to higher yields and faster reaction rates.[6]
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.[2] The initial formation of the imine involves the nucleophilic attack of an amine on the carbonyl carbon.
Figure 3. Reductive amination workflow.
Expected Performance:
The reactivity trend in reductive amination mirrors that of the Wittig and aldol reactions, as the initial rate-determining step is nucleophilic addition to the carbonyl.
| Reagent | Expected Relative Rate | Rationale |
| 4-Cyanobenzaldehyde | Highest | The electron-poor carbonyl is highly susceptible to amine attack. |
| 4-Isobutylbenzaldehyde | Moderate | A standard level of reactivity for a weakly deactivated benzaldehyde. |
| This compound | Moderate | Expected to perform similarly to its alkyl counterpart. |
| 4-Isopropoxybenzaldehyde | Lowest | The electron-donating nature of the alkoxy group retards the initial imine formation. |
Experimental Protocols
To ensure reproducibility and provide a self-validating framework, detailed experimental protocols for the synthesis of the benchmark compound and a representative comparative reaction are provided below.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 4-(alkylsulfanyl)benzaldehydes.[7]
Materials:
-
4-Fluorobenzaldehyde
-
2-Methyl-1-propanethiol (Isobutylthiol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and DMSO.
-
Add 2-methyl-1-propanethiol (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Wittig Reaction of Substituted Benzaldehydes
This protocol outlines a general procedure for the Wittig reaction that can be applied to each of the benzaldehyde derivatives for a comparative study.[3]
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted Benzaldehyde (this compound, 4-Isopropoxybenzaldehyde, 4-Isobutylbenzaldehyde, or 4-Cyanobenzaldehyde)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise. The solution should turn a characteristic color (e.g., orange or red), indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of the respective substituted benzaldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of the corresponding alkene.
Conclusion and Recommendations
The choice of a 4-substituted benzaldehyde reagent has a predictable and significant impact on the reactivity of the aldehyde. Electron-withdrawing groups, such as a cyano group, enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates in nucleophilic additions like the Wittig reaction, aldol condensation, and reductive amination. Conversely, electron-donating groups, particularly alkoxy groups, deactivate the carbonyl and retard these reactions.
-
For reactions requiring high reactivity and short reaction times, 4-cyanobenzaldehyde is an excellent choice.
-
4-Isobutylbenzaldehyde and the target compound, This compound , offer a moderate level of reactivity and are suitable for a wide range of standard transformations. The choice between them may come down to commercial availability, cost, or the desired physicochemical properties of the final product imparted by the substituent.
-
4-Isopropoxybenzaldehyde is the least reactive of the electron-donating alternatives and may require more forcing conditions or longer reaction times. However, the isopropoxy group can be a desirable feature in the final molecule for its pharmacokinetic properties.
By understanding the electronic nature of the substituents and applying the principles of physical organic chemistry, researchers can rationally select the most appropriate benzaldehyde derivative to optimize their synthetic strategies.
References
[1] Hammett, L. P. The Hammett Equation. Chem. Rev.1937 , 17 (1), 125–136. [2] Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019. Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [5] Nielsen, A. T.; Houlihan, W. J. The Aldol Condensation. Org. React.1968 , 16, 1–438. [6] Vrbková, E.; et al. Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. J. Chem. Technol. Biotechnol.2018 , 93 (1), 166-173. [https://onlinelibrary.wiley.com/doi/abs/10.1002/jctb.5332] [8] Beghetto, V.; et al. Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Sci. Ca' Foscari2012 , 1, 14-20. [https://www.researchgate.net/publication/262590215_Synthesis_of_4-Isobutylbenzaldehyde_an_Important_Intermediate_for_the_Fragrance-and--SilvialR] [9] Yamataka, H.; Nagareda, K.; Ando, K.; Hanafusa, T. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. J. Org. Chem.1992 , 57 (8), 2343–2348. [https://pubs.acs.org/doi/abs/10.1021/jo00034a025] [10] Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [https://pubs.acs.org/doi/abs/10.1021/jo960057x] [11] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [https://pubs.acs.org/doi/abs/10.1021/cr00002a004] Al-Rawashdeh, N. A. F. Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Int. J. Chem. Kinet.2007 , 39 (12), 701-708. [https://onlinelibrary.wiley.com/doi/abs/10.1002/kin.20279] [12] O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2009 , 48 (37), 6836-6839. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200902525] [13] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [14] El-Batta, A.; Jiang, C.; Zhao, W.; Anness, R.; Cooksy, A. L.; Bergdahl, M. A Highly Versatile One-Pot Aqueous Wittig Reaction. J. Org. Chem.2007 , 72 (14), 5244–5259. [https://pubs.acs.org/doi/10.1021/jo070669d] [15] Kumar, S.; Saini, A.; Sandhu, J. S. A simple and efficient one-pot synthesis of 1, 4-dihydropyridines using heterogeneous catalyst under solvent-free conditions. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2005 , 44, 1492-1494. Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1-714. [4] BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. [https://www.benchchem.com/product/b1012] [16] ChemicalBook. 4-ISOPROPOXYBENZALDEHYDE. [https://www.chemicalbook.com/ProductChemicalPropertiesCB5471017_EN.htm] [17] Tokyo Chemical Industry. 4-Isobutylbenzaldehyde. [https://www.tcichemicals.com/IN/en/p/I0436] [18] Sigma-Aldrich. 4-Cyanobenzaldehyde. [https://www.sigmaaldrich.com/catalog/product/aldrich/c98004] [7] Tadmouri, R.; et al. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank2021 , 2021(4), M1273. [https://www.mdpi.com/1422-8599/2021/4/M1273]
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structures of products derived from key reactions of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde. This aromatic aldehyde, with its reactive aldehyde functionality and oxidizable thioether group, offers a versatile scaffold for synthetic transformations. Our focus will be on providing not just procedural steps, but the causal reasoning behind experimental choices and the interpretation of analytical data, ensuring a robust and self-validating approach to structural elucidation.
Introduction to this compound and its Reactivity
This compound is a bifunctional organic molecule featuring a reactive aldehyde group and a nucleophilic thioether linkage. The aldehyde can undergo a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and carbon-carbon bond formation through reactions like the Wittig reaction and Knoevenagel condensation. Concurrently, the sulfur atom of the thioether is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone, which can significantly alter the molecule's electronic properties and biological activity.
The structural confirmation of the resulting products is paramount. Subtle changes in the oxidation state of the sulfur or the transformation of the aldehyde group can lead to vastly different chemical and pharmacological properties. Therefore, a multi-faceted analytical approach is essential for unequivocal structure determination.
Reaction Pathways and Product Comparisons
We will explore four common reaction pathways originating from this compound:
-
Oxidation of the Thioether: A selective transformation targeting the sulfur atom.
-
Reduction of the Aldehyde: A chemoselective reduction of the carbonyl group.
-
Knoevenagel Condensation: Formation of a new carbon-carbon double bond at the aldehyde position.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
The following diagram illustrates these potential transformations:
Caption: Reaction pathways of this compound.
Experimental Protocols and Rationale
The following protocols are based on established methodologies for analogous compounds and are designed to be robust and reproducible.
Protocol 1: Oxidation of the Thioether Moiety
The selective oxidation of the thioether to either the sulfoxide or sulfone can be achieved by careful selection of the oxidant and reaction conditions.
Objective: To synthesize 4-[(2-Methylpropyl)sulfinyl]benzaldehyde and 4-[(2-Methylpropyl)sulfonyl]benzaldehyde.
Method 1: Oxidation to Sulfone with Hydrogen Peroxide [1]
-
Materials: this compound, Formic Acid, 30% Hydrogen Peroxide, Dichloromethane, Sodium Hydroxide solution.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in formic acid.
-
Slowly add 30% hydrogen peroxide (2-3 equivalents) to the solution at room temperature. The reaction is exothermic, and the temperature may rise to around 75°C.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfone.
-
Purify the product by column chromatography on silica gel.
-
-
Causality: Hydrogen peroxide in the presence of an acid like formic acid is a strong oxidizing agent capable of oxidizing the thioether to the sulfone.[1][2] The number of equivalents of the oxidizing agent is crucial; an excess ensures complete oxidation to the sulfone.
Method 2: Selective Oxidation to Sulfoxide
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.
-
Monitor the reaction closely by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
Causality: m-CPBA is a milder oxidizing agent than the hydrogen peroxide/acid system.[2] Using a slight excess (1.1 equivalents) at low temperatures allows for the selective oxidation to the sulfoxide while minimizing over-oxidation to the sulfone.
Protocol 2: Reduction of the Aldehyde Group
The reduction of the aldehyde to a primary alcohol is a common and highly efficient transformation.
Objective: To synthesize {4-[(2-Methylpropyl)sulfanyl]phenyl}methanol.
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol or Ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a flask at room temperature.
-
Add sodium borohydride (1.2 equivalents) portion-wise to the solution. Effervescence may be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Purification can be achieved by recrystallization or column chromatography if necessary.
-
-
Causality: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols without affecting the thioether functionality.[3][4][5] The use of a protic solvent like methanol facilitates the reaction.
Protocol 3: Knoevenagel Condensation
This reaction is a classic method for forming α,β-unsaturated carboxylic acids.
Objective: To synthesize (E)-3-{4-[(2-Methylpropyl)sulfanyl]phenyl}acrylic acid.
-
Materials: this compound, Malonic Acid, Pyridine, Piperidine (catalytic amount).
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), malonic acid (1.5 equivalents), and pyridine.
-
Add a few drops of piperidine as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure cinnamic acid derivative.
-
-
Causality: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, in this case, malonic acid.[6][7][8] Pyridine acts as a basic solvent and catalyst, while piperidine is a more effective basic catalyst that facilitates the initial deprotonation of malonic acid.[8]
Protocol 4: Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity.
Objective: To synthesize 1-Phenyl-3-{4-[(2-Methylpropyl)sulfanyl]phenyl}prop-2-en-1-one (a chalcone derivative).
-
Materials: this compound, (Benzoylmethylene)triphenylphosphorane (a stabilized Wittig reagent), Toluene.
-
Procedure:
-
To a solution of this compound (1 equivalent) in dry toluene, add (benzoylmethylene)triphenylphosphorane (1.1 equivalents).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
-
Causality: The Wittig reaction utilizes a phosphorus ylide which attacks the carbonyl carbon of the aldehyde.[9][10] The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to give the alkene and triphenylphosphine oxide.[10] The use of a stabilized ylide generally favors the formation of the (E)-alkene.
Structural Confirmation: A Comparative Analysis of Spectroscopic Techniques
The following workflow outlines the analytical approach for structural confirmation:
Caption: Analytical workflow for structural confirmation.
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected key spectroscopic features for the starting material and its reaction products. These are based on data from analogous compounds.
| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Expected [M+H]⁺ or M⁺• |
| This compound | ~1700 (C=O), ~2720, ~2820 (Aldehyde C-H) | ~9.9 (s, 1H, CHO), ~7.8 (d, 2H), ~7.3 (d, 2H), ~2.8 (d, 2H), ~1.9 (m, 1H), ~1.0 (d, 6H) | ~191 (CHO), ~145 (C-S), ~133 (C-CHO), ~130, ~127 (Ar-C), ~43 (S-CH₂), ~28 (CH), ~22 (CH₃) | 195.09 |
| 4-[(2-Methylpropyl)sulfinyl]benzaldehyde | ~1700 (C=O), ~1050 (S=O) | ~10.0 (s, 1H, CHO), ~8.0 (d, 2H), ~7.8 (d, 2H), ~2.9 (m, 2H), ~2.1 (m, 1H), ~1.1 (d, 6H) | ~192 (CHO), ~150 (C-SO), ~138 (C-CHO), ~130, ~124 (Ar-C), ~60 (SO-CH₂), ~26 (CH), ~21 (CH₃) | 211.08 |
| 4-[(2-Methylpropyl)sulfonyl]benzaldehyde | ~1700 (C=O), ~1320, ~1150 (SO₂) | ~10.1 (s, 1H, CHO), ~8.1 (d, 2H), ~8.0 (d, 2H), ~3.1 (d, 2H), ~2.2 (m, 1H), ~1.0 (d, 6H) | ~192 (CHO), ~145 (C-SO₂), ~141 (C-CHO), ~131, ~128 (Ar-C), ~62 (SO₂-CH₂), ~25 (CH), ~22 (CH₃) | 227.08 |
| {4-[(2-Methylpropyl)sulfanyl]phenyl}methanol | ~3300 (O-H), No C=O peak | ~7.3 (d, 2H), ~7.2 (d, 2H), ~4.6 (s, 2H, CH₂OH), ~2.8 (d, 2H), ~1.9 (m, 1H), ~1.0 (d, 6H) | ~140 (C-S), ~138 (C-CH₂OH), ~128, ~127 (Ar-C), ~65 (CH₂OH), ~43 (S-CH₂), ~28 (CH), ~22 (CH₃) | 197.11 |
| (E)-3-{4-[(2-Methylpropyl)sulfanyl]phenyl}acrylic acid | ~3000 (O-H, broad), ~1680 (C=O), ~1630 (C=C) | ~12.5 (s, 1H, COOH), ~7.7 (d, 1H, J≈16 Hz), ~7.5 (d, 2H), ~7.3 (d, 2H), ~6.4 (d, 1H, J≈16 Hz), ~2.8 (d, 2H), ~1.9 (m, 1H), ~1.0 (d, 6H) | ~172 (COOH), ~145 (C=C), ~142 (C-S), ~131 (C-Ar), ~129, ~127 (Ar-C), ~118 (C=C), ~43 (S-CH₂), ~28 (CH), ~22 (CH₃) | 237.10 |
| 1-Phenyl-3-{4-[(2-Methylpropyl)sulfanyl]phenyl}prop-2-en-1-one | ~1660 (C=O), ~1600 (C=C) | ~8.0-7.4 (m, Ar-H and C=CH), ~2.8 (d, 2H), ~1.9 (m, 1H), ~1.0 (d, 6H) | ~190 (C=O), ~144 (C=C), ~142 (C-S), ~138-127 (Ar-C), ~122 (C=C), ~43 (S-CH₂), ~28 (CH), ~22 (CH₃) | 297.14 |
Detailed Spectroscopic Interpretation
-
Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. The disappearance of the strong aldehyde C=O stretch around 1700 cm⁻¹ and the appearance of a broad O-H stretch around 3300 cm⁻¹ is a clear indication of the successful reduction to the alcohol.[11] For the oxidation products, the appearance of a strong S=O stretch around 1050 cm⁻¹ confirms the formation of the sulfoxide, while two strong stretches around 1320 cm⁻¹ and 1150 cm⁻¹ are characteristic of the sulfone group. In the Knoevenagel and Wittig products, the aldehyde C=O peak is replaced by a C=C stretch around 1600-1630 cm⁻¹, and in the case of the chalcone, a new conjugated ketone C=O appears around 1660 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton signal at ~9.9 ppm is a key diagnostic peak in the starting material.[13] Its disappearance upon reaction is a strong indicator of a successful transformation. In the reduction product, a new signal for the benzylic protons (CH₂OH) will appear around 4.6 ppm. For the oxidation products, the aromatic protons adjacent to the sulfur group will shift downfield due to the electron-withdrawing nature of the sulfoxide and sulfone groups. In the Knoevenagel and Wittig products, new signals in the vinylic region (around 6-8 ppm) will appear, with the coupling constant (J-value) of the vinylic protons in the Knoevenagel product being indicative of the alkene geometry (typically ~16 Hz for the E-isomer).
-
¹³C NMR: The aldehyde carbon at ~191 ppm is highly characteristic.[13] This signal will be absent in all reaction products. In the alcohol, a new signal around 65 ppm for the CH₂OH carbon will be present. The carbons of the isobutyl group will show characteristic shifts that can be used for confirmation. Oxidation of the sulfur will cause a downfield shift of the adjacent benzylic carbon and the aromatic carbon attached to the sulfur. The formation of new C=C bonds in the Knoevenagel and Wittig products will be evident by new signals in the 120-145 ppm region.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which is a crucial piece of evidence for structural confirmation. The expected molecular ion peaks for the starting material and each product are listed in the table above. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula with high confidence.
Conclusion
The structural confirmation of reaction products of this compound requires a systematic and multi-technique approach. By combining the insights from IR, NMR, and MS, researchers can confidently elucidate the structures of their synthesized compounds. The experimental protocols and comparative spectroscopic data presented in this guide provide a robust framework for achieving this critical aspect of chemical research and development. The causality-driven approach to experimental design and data interpretation ensures not only the accuracy of the results but also a deeper understanding of the chemical transformations involved.
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ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved January 28, 2026, from [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
